3,4-Methylenedioxy PV9 hydrochloride
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yloctan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3.ClH/c1-2-3-4-5-8-16(20-11-6-7-12-20)19(21)15-9-10-17-18(13-15)23-14-22-17;/h9-10,13,16H,2-8,11-12,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKXCYXCXKRYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342975 | |
| Record name | 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-octanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24646-40-0 | |
| Record name | 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-octanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physicochemical Properties of 3,4-Methylenedioxy PV9 HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxy-α-pyrrolidinooctanophenone hydrochloride (3,4-Methylenedioxy PV9 HCl) is a synthetic cathinone and a structural analog of pyrovalerone. As a member of the novel psychoactive substances (NPS) class, understanding its physicochemical properties is paramount for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This guide provides a comprehensive overview of the known physicochemical characteristics of 3,4-Methylenedioxy PV9 HCl, detailed experimental protocols for their determination, and an examination of its interaction with biological systems at the molecular level.
Chemical and Physical Properties
3,4-Methylenedioxy PV9 HCl is characterized by a 3,4-methylenedioxy substituted phenyl ring, a β-keto group, and a pyrrolidine ring attached to the alpha-carbon of an octanone chain. The hydrochloride salt form enhances its solubility in aqueous media.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)octan-1-one hydrochloride | [1] |
| Synonyms | MDPV three carbon homolog, Methylenedioxy Pyrovalerone three carbon homolog | [1] |
| CAS Number | 24646-40-0 | [1] |
| Chemical Formula | C₁₉H₂₇NO₃ • HCl | [1] |
| Molecular Weight | 353.9 g/mol | [1] |
| Formulation | Crystalline solid | [1] |
Physicochemical Data
A comprehensive search of available scientific literature did not yield experimentally determined values for the melting point, boiling point, or pKa of 3,4-Methylenedioxy PV9 HCl. An estimated melting point for the related compound 3,4-Methylenedioxypyrovalerone (MDPV) is approximately 200°C[2]. However, this should not be considered a direct substitute for experimental data for 3,4-Methylenedioxy PV9 HCl. The lack of this data highlights a significant gap in the scientific understanding of this compound.
| Property | Value | Source(s) |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Solubility
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 10 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [1] |
| Ethanol | 25 mg/mL | [1] |
| Phosphate-buffered saline (PBS, pH 7.2) | 2 mg/mL | [1] |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the determination of key physicochemical properties of crystalline solids like 3,4-Methylenedioxy PV9 HCl.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the 3,4-Methylenedioxy PV9 HCl sample is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.
-
Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat rapidly to about 20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.
Determination of Boiling Point
As 3,4-Methylenedioxy PV9 HCl is a solid at room temperature and its hydrochloride salt may decompose at high temperatures, the determination of a boiling point for the free base would require conversion from the salt form and is not a standard characterization for this type of compound.
Determination of pKa (Potentiometric Titration)
Principle: The pKa is the pH at which a compound is 50% ionized. For a basic compound like 3,4-Methylenedioxy PV9, the pKa of its conjugate acid can be determined by titrating a solution of the hydrochloride salt with a strong base.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Volumetric flasks
Reagents:
-
3,4-Methylenedioxy PV9 HCl sample of known weight
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
Procedure:
-
Accurately weigh a sample of 3,4-Methylenedioxy PV9 HCl and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a stir plate and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Fill the burette with the standardized NaOH solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the curve (or by taking the first derivative of the curve).
-
The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the conjugate acid of 3,4-Methylenedioxy PV9.
Biological Interactions and Signaling Pathways
Synthetic cathinones, including 3,4-Methylenedioxy PV9 HCl, primarily exert their pharmacological effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).
Mechanism of Action: Monoamine Transporter Inhibition
3,4-Methylenedioxy PV9 HCl is presumed to act as a potent inhibitor of DAT and NET, with weaker activity at SERT. By blocking these transporters, it prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling in the brain. This mechanism is responsible for the stimulant effects of the compound.
References
Technical Guide: Mechanism of Action of 3,4-Methylenedioxy-PV9 Hydrochloride
Disclaimer: Specific pharmacological data for 3,4-Methylenedioxy-PV9 hydrochloride (MDPV9) is not extensively available in peer-reviewed literature. This guide infers its mechanism of action based on the well-characterized pharmacology of the closely related analogue, 3,4-Methylenedioxypyrovalerone (MDPV), a potent psychoactive substance. Both compounds share the core pyrovalerone structure and the 3,4-methylenedioxy moiety, suggesting a similar pharmacological profile.
Executive Summary
3,4-Methylenedioxy-PV9 hydrochloride is structurally categorized as a synthetic cathinone.[1][2] Based on the actions of its close analogue MDPV, MDPV9 is presumed to act as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4][5] This inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET) leads to an increase in the extracellular concentrations of these neurotransmitters in the synapse, resulting in significant central nervous system stimulation. The physiological and toxicological properties of MDPV9 itself are not well-characterized.[2]
Core Mechanism of Action: Monoamine Transporter Inhibition
The primary mechanism of action for pyrovalerone-type cathinones like MDPV is the blockade of monoamine transporters.[3][5] These transporters, located on the presynaptic neuronal membrane, are responsible for the reuptake of neurotransmitters from the synaptic cleft, a crucial step in terminating the neurotransmitter signal.
By inhibiting DAT and NET, MDPV and presumably MDPV9, prevent the reabsorption of dopamine and norepinephrine, leading to their accumulation in the synapse and enhanced postsynaptic receptor stimulation.[3] This amplified signaling underlies the potent psychostimulant effects. Unlike other cathinones that can act as releasing agents (substrates for the transporters), MDPV behaves as a pure uptake inhibitor, similar to cocaine.[5] Some studies suggest that at low concentrations, MDPV might also promote a reverse transport of dopamine through the DAT, a phenomenon known as efflux, further increasing extracellular dopamine levels.[6][7][8]
Signaling Pathway Diagram
Caption: Presumed mechanism of action for 3,4-Methylenedioxy-PV9.
Quantitative Pharmacological Data (Based on MDPV)
The following table summarizes the inhibitory potency of MDPV at human monoamine transporters, which serves as a proxy for the expected activity of MDPV9. Potency is expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound | Target Transporter | IC₅₀ (nM) | Assay System |
| (±)-MDPV | Dopamine (DAT) | 10 | HEK293 Cells |
| (±)-MDPV | Norepinephrine (NET) | 80 | HEK293 Cells |
| (±)-MDPV | Serotonin (SERT) | 2,860 | HEK293 Cells |
Data sourced from studies on 3,4-Methylenedioxypyrovalerone (MDPV).[4]
Experimental Protocols
The data presented above for the analogue MDPV is typically generated using in vitro neurotransmitter uptake inhibition assays.
Neurotransmitter Uptake Inhibition Assay Workflow
Caption: Workflow for neurotransmitter uptake inhibition assays.
Detailed Methodology:
-
Cell Line Maintenance: Human Embryonic Kidney (HEK293) cells stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured under standard conditions (e.g., 37°C, 5% CO₂).
-
Assay Preparation: Cells are harvested and plated into 96-well plates.
-
Compound Incubation: The cells are pre-incubated for a short period (e.g., 10-20 minutes) at room temperature with a range of concentrations of the test compound (e.g., MDPV9) or a vehicle control.
-
Initiation of Uptake: A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT assays) is added to each well to initiate the uptake reaction.
-
Uptake Period: The plates are incubated for a defined period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter. This is often accomplished using a cell harvester and filtration plates.
-
Quantification: The amount of radiolabel taken up by the cells is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀). This is typically calculated using non-linear regression analysis of the concentration-response curves.
Metabolism
The metabolism of MDPV9 has not been specifically detailed. However, the metabolism of MDPV involves the O-demethylenation of the 3,4-methylenedioxy ring to form 3,4-dihydroxypyrovalerone (3,4-catechol-PV).[3][9] This is followed by O-methylation to yield 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV).[3][9] These reactions are primarily catalyzed by cytochrome P450 enzymes (CYP2C19, CYP2D6, CYP1A2) and catechol-O-methyltransferase (COMT).[9] It is highly probable that MDPV9 undergoes a similar metabolic pathway.
Metabolic Pathway Diagram
Caption: Postulated metabolic pathway for 3,4-Methylenedioxy-PV9.
Conclusion
While direct experimental data on 3,4-Methylenedioxy-PV9 hydrochloride is scarce, its structural similarity to MDPV provides a strong basis for understanding its mechanism of action. It is predicted to function as a potent norepinephrine-dopamine reuptake inhibitor, thereby increasing synaptic concentrations of these key neurotransmitters and producing powerful stimulant effects. Further research is required to definitively characterize its pharmacological and toxicological profile.
References
- 1. interpriseusa.com [interpriseusa.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 5. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical dopamine efflux caused by 3,4-methylenedioxypyrovalerone (MDPV) via the human dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atypical dopamine efflux caused by 3,4-methylenedioxypyrovalerone (MDPV) via the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicity of 3,4-Methylenedioxy PV9 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the in vitro toxicity of 3,4-Methylenedioxy PV9 hydrochloride (MDPV9). Due to the limited specific research on MDPV9, this document synthesizes available data on the compound and leverages more extensive research on its parent compound, 3,4-methylenedioxypyrovalerone (MDPV), to infer potential toxicological profiles and mechanisms. The physiological and toxicological properties of MDPV9 are not yet fully characterized, and it is primarily available as an analytical reference standard[1].
Executive Summary
This compound (MDPV9) is a synthetic cathinone derivative. While specific toxicological data for MDPV9 is sparse, preliminary information indicates it exhibits cytotoxicity across a range of cell lines. Broader research on the parent compound, MDPV, suggests that the toxic effects are likely mediated through the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways. This guide presents the available quantitative data, details relevant experimental protocols for assessing cytotoxicity, and visualizes the proposed mechanisms of action.
Quantitative Toxicity Data
The available quantitative data on the in vitro toxicity of MDPV9 is limited. The data presented below includes the known LC50 range for MDPV9 and, for comparative and inferential purposes, cytotoxicity data for the parent compound, MDPV.
Table 1: Cytotoxicity of this compound (MDPV9)
| Cell Line | Cell Type | LC50 (µM) |
| BEAS-2B | Human Bronchial Epithelium | 12.8 - 67.5[2] |
| Human Aortic Endothelial Cells | Endothelial | 12.8 - 67.5[2] |
| HASM | Human Aortic Smooth Muscle | 12.8 - 67.5[2] |
| SK-N-SH | Human Neuroblastoma | 12.8 - 67.5[2] |
| A172 | Human Glioblastoma | 12.8 - 67.5[2] |
| HepG2 | Human Liver Carcinoma | 12.8 - 67.5[2] |
| MKN45 | Human Gastric Cancer | 12.8 - 67.5[2] |
| DLD1 | Human Colorectal Adenocarcinoma | 12.8 - 67.5[2] |
Note: A specific LC50 for each cell line was not provided in the source material.
Table 2: In Vitro Cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV)
| Cell Line | Cell Type | Concentration Range | Observed Effects | Reference |
| Primary Rat Hepatocytes | Hepatocytes | 0.2 - 1.6 mM | Concentration-dependent loss of cell viability, GSH depletion, ROS/RNS accumulation, ATP depletion, increased intracellular Ca2+, apoptosis. | [3] |
| Bovine Brain Microvessel Endothelial Cells (bBMVEC) | Endothelial | 0.5 - 2.5 mM | Increased LDH release, decreased cellular proliferation, increased ROS and nitric oxide production, disruption of cell monolayer. | [4] |
Experimental Protocols
Detailed experimental protocols for MDPV9 are not publicly available. However, the following are standard and widely accepted protocols for assessing in vitro cytotoxicity and are representative of the methods used in the studies of related compounds like MDPV.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of MDPV9 hydrochloride in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Membrane Integrity Assessment using LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the specified duration.
-
Sample Collection: 45 minutes before the end of the incubation, add lysis buffer to the maximum release control wells. Centrifuge the plate to pellet any detached cells.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells cultured in 6-well plates with the desired concentrations of MDPV9 hydrochloride for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for in vitro cytotoxicity testing and the proposed signaling pathway for MDPV-induced hepatotoxicity, which may be relevant for MDPV9.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3,4-Methylenedioxypyrovalerone (MDPV): in vitro mechanisms of hepatotoxicity under normothermic and hyperthermic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methamphetamine, 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxypyrovalerone (MDPV) induce differential cytotoxic effects in bovine brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Methylenedioxypyrovalerone (MDPV) and its structural analogs represent a class of potent psychostimulant substances that have garnered significant attention within the scientific community due to their high potential for abuse and profound effects on the central nervous system. This technical guide provides a comprehensive overview of the neuropharmacology of MDPV and related pyrovalerone derivatives. The primary mechanism of action for these compounds is the potent inhibition of the dopamine (DAT) and norepinephrine (NET) transporters, leading to increased extracellular concentrations of these key neurotransmitters. This guide synthesizes the current understanding of their structure-activity relationships, receptor binding affinities, and functional effects, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the complex neurobiological processes involved.
Introduction
3,4-Methylenedioxypyrovalerone (MDPV) is a synthetic cathinone that emerged as a prominent psychoactive substance in "bath salts" preparations.[1] Its chemical structure, characterized by a 3,4-methylenedioxy phenyl ring, a pyrrolidine ring, and an alkyl chain, is shared by a range of analogs with varying potencies and selectivities for monoamine transporters.[2] The primary neuropharmacological effect of MDPV and its analogs is the blockade of DAT and NET, with significantly less activity at the serotonin transporter (SERT).[3] This potent and selective inhibition of catecholamine reuptake is responsible for the profound stimulant, euphoric, and reinforcing effects observed in users, which contributes to a high abuse liability.[3] Understanding the intricate neuropharmacological profile of these compounds is crucial for the development of effective treatment strategies for addiction and for the design of novel therapeutic agents targeting the monoamine transport system.
Mechanism of Action
The principal mechanism of action of MDPV and its analogs is the inhibition of dopamine and norepinephrine reuptake by binding to and blocking the function of DAT and NET, respectively.[3] These compounds act as cocaine-like reuptake inhibitors rather than amphetamine-like releasing agents.[2][4] The S-enantiomer of MDPV is significantly more potent than the R-enantiomer at inhibiting both DAT and NET.[2]
The inhibition of DAT and NET leads to a rapid and sustained increase in the extracellular concentrations of dopamine and norepinephrine in synaptic clefts. This elevation of catecholamines enhances neurotransmission, leading to the characteristic psychostimulant effects, including increased locomotor activity, euphoria, and reinforcing properties.[3][5]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of MDPV and a selection of its analogs at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Table 1: Binding Affinities (Ki, nM) of MDPV and Analogs at Monoamine Transporters
| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) |
| (±)-MDPV | 4.85[3] | 16.84[3] | >10,000[3] |
| S-(+)-MDPV | 2.13[3] | 9.86[3] | >10,000[3] |
| R-(-)-MDPV | 382.80[3] | 726[3] | >10,000[3] |
| α-PVP | 22.2[1] | - | - |
| α-PBP | 145[1] | - | - |
| α-PPP | 1290[1] | - | 161,400[1] |
| α-PHP | 16[1] | - | 33,000[1] |
| 4-MeO-α-PVP | - | - | <10,000[1] |
| 3,4-MDPPP | - | - | 10-fold > α-PPP[1] |
| 3,4-MDPBP | - | - | 16-fold > α-PBP[1] |
Table 2: Uptake Inhibition (IC50, nM) of MDPV and Analogs at Monoamine Transporters
| Compound | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) |
| (±)-MDPV | 4.0[6] | 25.9[6] | 3305[6] |
| α-PVP | 12.8[6] | 14.2[6] | >10,000[6] |
| α-PBP | - | - | - |
| α-PPP | - | - | - |
| α-PHP | 20[7] | 30[7] | >10,000[7] |
| Pyrovalerone | 20[7] | 300[7] | >10,000[7] |
| 4-MePPP | - | - | - |
| MPHP | 20[7] | 4600[7] | >10,000[7] |
| NEH | 180[7] | 170[7] | >10,000[7] |
| 4F-PBP | - | - | - |
Structure-Activity Relationships (SAR)
The pharmacological profile of pyrovalerone derivatives is significantly influenced by their chemical structure. Key SAR observations include:
-
Alkyl Chain Length: Increasing the length of the α-carbon alkyl chain generally increases the potency at both DAT and NET. For example, the potency at hDAT increases in the order α-PPP < α-PBP < α-PVP < α-PHP.[1][2]
-
Phenyl Ring Substitution: The presence of a 3,4-methylenedioxy group, as seen in MDPV, contributes to high potency at DAT and NET.[4] Other substitutions on the phenyl ring can modulate selectivity. For instance, a 4-methoxy substitution on α-PVP increases affinity for hSERT.[1]
-
Pyrrolidine Ring: The pyrrolidine ring is a critical pharmacophore for high-affinity binding to DAT.[2]
-
Stereochemistry: As noted with MDPV, the S-enantiomer is substantially more potent than the R-enantiomer, highlighting the stereoselective nature of the interaction with the monoamine transporters.[2][3]
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a method to determine the binding affinity (Ki) of test compounds for DAT, NET, and SERT using membranes from HEK293 cells stably expressing the respective human transporters.
Materials:
-
HEK293 cells expressing hDAT, hNET, or hSERT
-
Cell lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)
-
Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT)
-
Test compounds (MDPV and analogs)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells and wash with ice-cold PBS.
-
Resuspend cells in lysis buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 min at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either:
-
Vehicle (for total binding)
-
A high concentration of the non-specific binding inhibitor (for non-specific binding)
-
Varying concentrations of the test compound.
-
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosome Uptake Assay
This protocol measures the ability of test compounds to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (e.g., striatum for DAT, cortex for NET)
-
Sucrose buffer (0.32 M sucrose)
-
Krebs-Ringer-HEPES buffer
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine
-
Test compounds (MDPV and analogs)
-
Glass fiber filters and cell harvester
-
Scintillation cocktail and counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosome pellet in buffer.
-
-
Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
-
Counting and Data Analysis:
-
Measure the radioactivity retained on the filters.
-
Determine the IC50 value for the inhibition of neurotransmitter uptake.
-
Locomotor Activity Assay in Rodents
This protocol assesses the stimulant effects of MDPV and its analogs by measuring changes in locomotor activity in mice or rats.
Materials:
-
Male Sprague-Dawley rats or Swiss-Webster mice
-
Locomotor activity chambers equipped with infrared beams
-
Test compounds (MDPV and analogs) dissolved in vehicle (e.g., saline)
-
Vehicle control
Procedure:
-
Habituation:
-
Habituate the animals to the locomotor activity chambers for at least 30-60 minutes on one or more days prior to testing to reduce novelty-induced hyperactivity.
-
-
Drug Administration:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Data Collection:
-
Immediately place the animal in the locomotor activity chamber.
-
Record locomotor activity (e.g., number of beam breaks or distance traveled) continuously for a set period (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.
-
Compare the total locomotor activity between different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by MDPV and its analogs, as well as a typical experimental workflow.
Conclusion
3,4-Methylenedioxypyrovalerone and its analogs are potent and selective inhibitors of the dopamine and norepinephrine transporters. Their neuropharmacological profile, characterized by high affinity for DAT and NET, underlies their profound psychostimulant effects and significant abuse potential. The structure-activity relationships within this class of compounds demonstrate that modifications to the alkyl chain and phenyl ring can significantly alter their potency and selectivity. The detailed experimental protocols and illustrative diagrams provided in this guide serve as a valuable resource for researchers and scientists in the fields of neuropharmacology, medicinal chemistry, and drug development. A thorough understanding of the mechanisms of action of these substances is essential for addressing the public health challenges they pose and for leveraging knowledge of their interactions with monoamine transporters to develop novel therapeutics for a range of neuropsychiatric disorders. Further research is warranted to fully elucidate the long-term neuroadaptations resulting from exposure to these compounds and to explore the therapeutic potential of novel pyrovalerone derivatives with optimized pharmacological profiles.
References
- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Spectroscopic Analysis of 3,4-Methylenedioxy-PV9 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxy-PV9 hydrochloride (MDPV9-HCl) is a synthetic cathinone derivative. As a member of this class of compounds, it is characterized by a phenethylamine backbone with a β-keto group, a pyrrolidine ring, and a 3,4-methylenedioxy substituted aromatic ring. The hydrochloride salt form enhances its solubility in polar solvents. Precise analytical characterization of such compounds is critical for research, forensic analysis, and drug development purposes. This technical guide provides a comprehensive overview of the spectroscopic methods for the analysis of MDPV9-HCl, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While specific experimental data for MDPV9-HCl is not widely available in the public domain, this guide outlines detailed experimental protocols and expected spectral characteristics based on the analysis of structurally related synthetic cathinones.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 3,4-Methylenedioxy-PV9 hydrochloride is presented in Table 1.
Table 1: Chemical and Physical Properties of 3,4-Methylenedioxy-PV9 Hydrochloride
| Property | Value | Reference |
| Chemical Name | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)octan-1-one hydrochloride | |
| Synonyms | MDPV9-HCl, 3,4-Methylenedioxy-α-pyrrolidinooctanophenone hydrochloride | |
| Chemical Formula | C₁₉H₂₇NO₃ · HCl | |
| Molecular Weight | 353.9 g/mol | |
| CAS Number | 24646-40-0 | |
| Appearance | Crystalline solid (predicted) | |
| UV λmax | 236, 283, 321 nm |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For MDPV9-HCl, ¹H NMR and ¹³C NMR are the primary techniques used.
Experimental Protocol: NMR Spectroscopy
A general protocol for the NMR analysis of a synthetic cathinone hydrochloride salt is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
-
Internal Standard: Add a small amount of a reference standard, such as Tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse angle.
-
-
¹³C NMR Acquisition:
-
Use a wider spectral width, typically 0-220 ppm.
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Expected Spectral Data
While specific NMR data for MDPV9-HCl is not available, Table 2 provides predicted ¹H NMR chemical shifts and Table 3 provides predicted ¹³C NMR chemical shifts based on the analysis of similar cathinone structures.
Table 2: Predicted ¹H NMR Spectral Data for 3,4-Methylenedioxy-PV9 Hydrochloride
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₃) | 6.8 - 7.5 | m | 3H |
| Methylenedioxy (-O-CH₂-O-) | ~6.0 | s | 2H |
| Methine (-CH-) | 4.0 - 4.5 | m | 1H |
| Pyrrolidine (-NCH₂-) | 2.5 - 3.5 | m | 4H |
| Pyrrolidine (-CH₂-) | 1.8 - 2.2 | m | 4H |
| Alkyl Chain (-CH₂-) | 1.2 - 1.8 | m | 10H |
| Terminal Methyl (-CH₃) | 0.8 - 1.0 | t | 3H |
Table 3: Predicted ¹³C NMR Spectral Data for 3,4-Methylenedioxy-PV9 Hydrochloride
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 195 - 205 |
| Aromatic (C₆H₃) | 108 - 150 |
| Methylenedioxy (-O-CH₂-O-) | ~101 |
| Methine (-CH-) | 60 - 70 |
| Pyrrolidine (-NCH₂-) | 45 - 55 |
| Pyrrolidine (-CH₂-) | 20 - 30 |
| Alkyl Chain (-CH₂-) | 22 - 40 |
| Terminal Methyl (-CH₃) | ~14 |
Workflow for NMR Analysis
Caption: Workflow for NMR Spectroscopic Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is a cornerstone of forensic drug analysis.
Experimental Protocol: GC-MS Analysis
A typical GC-MS protocol for synthetic cathinones is as follows:
-
Sample Preparation: Prepare a solution of the sample in a volatile organic solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Derivatization is generally not required for pyrrolidine-containing cathinones.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading. Set the injector temperature to around 250-280°C.
-
Oven Program: A temperature gradient is used to separate the components. A typical program might be: start at 100°C, hold for 1 minute, then ramp at 15-20°C/min to 300°C and hold for 5-10 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: Scan from m/z 40 to 550.
-
Source Temperature: ~230°C.
-
Transfer Line Temperature: ~280°C.
-
-
Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to reference libraries and fragmentation patterns of similar compounds.
Expected Mass Spectrum and Fragmentation
The mass spectrum of MDPV9-HCl is expected to be dominated by fragmentation resulting from α-cleavage adjacent to the carbonyl group and the pyrrolidine ring.
Table 4: Predicted Key Mass Fragments for 3,4-Methylenedioxy-PV9
| m/z | Predicted Fragment |
| 319 | [M]⁺ (Molecular Ion of Free Base) |
| 204 | [M - C₈H₁₅]⁺ (Loss of the hexyl group from the iminium ion) |
| 149 | [C₈H₅O₃]⁺ (3,4-Methylenedioxybenzoyl cation) |
| 126 | [C₈H₁₆N]⁺ (Hexylpyrrolidin-1-ium) |
| 70 | [C₄H₈N]⁺ (Pyrrolidin-1-ium) |
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Spectroscopic Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
For a solid sample like MDPV9-HCl, the following methods are suitable:
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the crystalline solid directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum. This is a rapid and non-destructive method.
-
-
Potassium Bromide (KBr) Pellet:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder and acquire the spectrum.
-
-
Instrumentation:
-
Use a standard FTIR spectrometer.
-
Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Expected FTIR Spectral Data
The FTIR spectrum of MDPV9-HCl is expected to show characteristic absorption bands for its functional groups.
Table 5: Predicted FTIR Absorption Bands for 3,4-Methylenedioxy-PV9 Hydrochloride
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3000 - 2700 | R₃N⁺-H | N-H stretch (from hydrochloride) |
| 2950 - 2850 | C-H | Aliphatic stretch |
| ~1680 | C=O | Carbonyl stretch |
| ~1600, ~1480 | C=C | Aromatic ring stretch |
| ~1250, ~1040 | C-O-C | Aryl ether and methylenedioxy stretch |
| ~1100 | C-N | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in MDPV9-HCl.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Use a matched pair of quartz cuvettes.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.
-
Scan the spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
UV-Vis Spectral Data
The UV-Vis spectrum of MDPV9-HCl has been reported with the following absorption maxima:
Table 6: UV-Vis Absorption Maxima for 3,4-Methylenedioxy-PV9 Hydrochloride
| λmax (nm) |
| 236 |
| 283 |
| 321 |
These absorptions are characteristic of the substituted benzoyl chromophore.
Logical Relationship of Spectroscopic Techniques
Caption: Interrelation of Spectroscopic Techniques.
Conclusion
The comprehensive spectroscopic analysis of 3,4-Methylenedioxy-PV9 hydrochloride requires a multi-technique approach. While specific, publicly available spectral data for this compound is limited, the application of standard analytical protocols for synthetic cathinones allows for its unequivocal identification and characterization. NMR spectroscopy is essential for detailed structural elucidation, GC-MS provides sensitive detection and fragmentation information for identification, FTIR confirms the presence of key functional groups, and UV-Vis spectroscopy characterizes the electronic properties of the chromophore. The methodologies and expected data presented in this guide serve as a valuable resource for researchers and analysts working with this and related compounds. It is strongly recommended to confirm any findings against a certified reference standard whenever possible.
Methodological & Application
Application Notes and Protocols for the Detection of 3,4-Methylenedioxy-PV9 Hydrochloride
Introduction
3,4-Methylenedioxy-PV9 (MDPV9) is a synthetic cathinone, a class of psychoactive substances that are structurally related to cathinone, the active alkaloid in the Khat plant. As a member of the novel psychoactive substances (NPS) group, MDPV9 and its analogs pose significant challenges for forensic and clinical laboratories. The development of robust and validated analytical methods is crucial for its accurate identification and quantification in various matrices, including seized materials and biological samples.
This document provides detailed application notes and experimental protocols for the detection and quantification of 3,4-Methylenedioxy-PV9 hydrochloride (MDPV9-HCl) using modern analytical techniques. The methodologies are designed for researchers, forensic scientists, and professionals in the field of drug development and analysis. The protocols are based on established methods for related synthetic cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV), and are readily adaptable for MDPV9-HCl.[1][2]
Analytical Techniques Overview
The primary analytical techniques for the identification and quantification of synthetic cathinones like MDPV9-HCl are chromatography-based methods coupled with mass spectrometry or other detectors.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations of drugs in complex biological matrices due to its high sensitivity and selectivity.[1][3][4] LC-MS/MS methods can differentiate between structurally similar compounds and provide confident identification.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and reliable technique for the analysis of volatile and thermally stable compounds.[5][6][7] Derivatization may be required for some cathinones to improve their volatility and chromatographic behavior.[4][5]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV/DAD): A versatile and cost-effective method suitable for screening and quantification, particularly in seized materials where concentrations are higher.[8][9][10] Diode-array detection (DAD) provides UV spectral information that can aid in the identification of different synthetic cathinone sub-classes.[8]
Sample Preparation for Biological Matrices
Proper sample preparation is a critical step to remove interferences, concentrate the analyte, and ensure accurate and reliable results.[3][11] The choice of method depends on the matrix (e.g., urine, blood, plasma, oral fluid) and the analytical technique.[3][11][12]
Common techniques include:
-
Dilute-and-Shoot: The simplest method, often used for urine samples, where the sample is diluted with a solvent before direct injection. This is most suitable for high-sensitivity instruments.[11][13]
-
Protein Precipitation (PPT): A rapid method for plasma or blood samples where a solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes from interferences based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[14]
-
Solid-Phase Extraction (SPE): A highly effective and clean-up technique that uses a solid sorbent to isolate the analyte of interest from a liquid sample.[1][3][15] It is widely used for preparing samples for both LC-MS/MS and GC-MS analysis.[15]
Caption: General workflow for biological sample preparation.
Experimental Protocols
Protocol 1: LC-MS/MS for Quantification in Plasma/Urine
This protocol is adapted from validated methods for MDPV and other synthetic cathinones and is suitable for the quantification of MDPV9-HCl in biological fluids.[1][2][4]
4.1.1 Sample Preparation: Solid-Phase Extraction (SPE)
-
Aliquot: Pipette 0.5 mL of the specimen (e.g., plasma or urine) into a labeled tube.[15]
-
Internal Standard: Add the internal standard (e.g., MDPV-d8) and vortex.
-
Pre-treatment: Add 1 mL of pH 6.0 phosphate buffer and vortex.[15]
-
SPE Column Conditioning: Condition a mixed-mode SPE column by sequentially washing with 2 mL of methanol, 2 mL of deionized water, and 1 mL of pH 6.0 phosphate buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE column and allow it to flow through by gravity.
-
Washing: Wash the column sequentially with 2 mL of deionized water, 1 mL of 0.1 M acetic acid, and 1 mL of methanol. Dry the column completely under vacuum for 5 minutes.
-
Elution: Elute the analytes with 1.5 mL of an elution solvent (e.g., 80:20 n-butyl chloride:ethyl acetate with 4% triethylamine).[1]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[16][17]
4.1.2 Instrumentation: LC-MS/MS Parameters
-
LC System: Agilent 1200 Series HPLC or equivalent.[1]
-
Column: Agilent Polaris C18, 3 µm, 2.1 x 50 mm or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[17]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[17]
-
Flow Rate: 0.3 mL/min.[17]
-
Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Injection Volume: 10 µL.[13]
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.[1]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[17]
-
MRM Transitions: To be determined by infusing a standard of MDPV9-HCl. At least two transitions (one quantifier, one qualifier) should be monitored for each analyte.
Caption: Workflow for LC-MS/MS analysis of MDPV9-HCl.
Protocol 2: GC-MS for Identification in Seized Material
This protocol is a general approach for the analysis of seized powders or tablets containing suspected synthetic cathinones.[5][18]
4.2.1 Sample Preparation
-
Homogenize: Finely grind the seized material (tablet or powder) to ensure homogeneity.
-
Weigh: Accurately weigh approximately 1 mg of the homogenized powder.
-
Dissolve: Dissolve the sample in 1 mL of methanol or another suitable organic solvent.
-
Vortex & Centrifuge: Vortex the sample for 1 minute to ensure complete dissolution, then centrifuge to pellet any insoluble cutting agents.
-
Dilute: Prepare a working solution by diluting the supernatant to a final concentration of approximately 10-100 µg/mL.
4.2.2 Instrumentation: GC-MS Parameters
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection Mode: Splitless or Split (e.g., 20:1), 1 µL injection volume.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
References
- 1. agilent.com [agilent.com]
- 2. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijisrt.com [ijisrt.com]
- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. The role of diode array ultraviolet detection for the identification of synthetic cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. cbspd.com [cbspd.com]
- 13. lcms.cz [lcms.cz]
- 14. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 15. wsp.wa.gov [wsp.wa.gov]
- 16. agilent.com [agilent.com]
- 17. academicworks.cuny.edu [academicworks.cuny.edu]
- 18. researchgate.net [researchgate.net]
Application Note: Quantification of 3,4-Methylenedioxy PV9 in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,4-Methylenedioxy PV9 (MDPV9) in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the quantification of this synthetic cathinone in a biological matrix.
Introduction
3,4-Methylenedioxy PV9 (MDPV9) is a synthetic cathinone, a class of psychoactive substances that have seen a rise in recreational use.[1][2][3][4] Accurate and sensitive quantification of these compounds in biological matrices is crucial for forensic toxicology, clinical research, and pharmacokinetic studies. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for the analysis of synthetic cathinones.[5] This protocol is adapted from established methods for the quantification of structurally similar compounds, such as 3,4-Methylenedioxypyrovalerone (MDPV).[6][7]
Experimental
Materials and Reagents
-
3,4-Methylenedioxy PV9 (hydrochloride) analytical standard[8]
-
MDPV-d8 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (MDPV-d8).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Synergy Polar-RP 100x2 mm, 2.5 µm[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min[6]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C[6]
-
Gradient:
-
0.0 - 0.2 min: 10% B
-
0.2 - 3.0 min: 10% to 95% B
-
3.0 - 4.0 min: Hold at 95% B
-
4.0 - 4.5 min: 95% to 10% B
-
4.5 - 5.5 min: Hold at 10% B
-
Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 2500 V[5]
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C[5]
-
Gas Flow: 13 L/min[5]
-
Nebulizer Pressure: 60 psi[5]
-
MRM Transitions: The specific MRM transitions for MDPV9 would need to be optimized by infusing a standard solution into the mass spectrometer. For the structurally similar MDPV, a fragmentor voltage of 125 V and collision energies between 8 and 25 eV have been reported.[5]
Quantitative Data Summary
The following tables summarize the expected performance parameters for a method of this type, based on data from similar synthetic cathinone assays.
| Parameter | Expected Value | Reference |
| Linearity (R²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.1 µg/L | [6][7] |
| Limit of Quantification (LOQ) | 1 ng/mL | [1] |
| Accuracy (% Target) | 86 - 109% | [6][7] |
| Precision (%CV) | 2.1 - 7.3% | [6][7] |
| Matrix Effect | -8 to 12% | [6][7] |
| Extraction Efficiency | 84.9 - 91.5% | [1] |
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| MDPV9 | To be determined | To be determined | To be determined |
| MDPV-d8 (IS) | To be determined | To be determined | To be determined |
Note: The precursor and product ions for MDPV9 and a suitable deuterated internal standard need to be empirically determined.
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS quantification of MDPV9.
Stability
Based on data for MDPV, MDPV9 is expected to be stable in plasma under the following conditions.[6][7] However, stability should be experimentally verified for MDPV9.
-
Room Temperature: 24 hours
-
4°C: 72 hours
-
Freeze-Thaw Cycles: Stable after 3 cycles
Conclusion
This application note provides a comprehensive protocol for the quantification of 3,4-Methylenedioxy PV9 in human plasma using LC-MS/MS. The method is based on established procedures for similar synthetic cathinones and is expected to provide the necessary sensitivity, selectivity, and robustness for research and forensic applications. Method validation in accordance with relevant guidelines is recommended before implementation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Application Note: Development and Validation of a Chiral HPLC Method for the Analysis of PV9 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PV9 (1-phenyl-2-(pyrrolidin-1-yl)octan-1-one) is a synthetic cathinone that has emerged as a novel psychoactive substance. As with many chiral compounds, the individual enantiomers of PV9 may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the enantiomers is crucial for forensic analysis, pharmacological studies, and drug development. This application note provides a detailed protocol for a validated analytical method for the enantioselective analysis of PV9 using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The proposed method is based on established techniques for the chiral separation of analogous cathinone derivatives.[1][2][3][4][5][6]
Experimental Protocols
Sample Preparation
A stock solution of racemic PV9 should be prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. Working standards are then prepared by diluting the stock solution with the mobile phase to the desired concentrations for calibration and validation studies. For the analysis of PV9 in biological matrices, a validated extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), would be required to remove interfering substances.
Proposed Chiral HPLC Method
The enantiomers of PV9 can be effectively separated using a polysaccharide-based chiral stationary phase. The following method parameters are proposed as a starting point for method development and optimization.
Table 1: Proposed HPLC Method Parameters for Chiral Separation of PV9 Enantiomers
| Parameter | Recommended Condition |
| Column | Chiralpak® AS-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP |
| Mobile Phase | n-Hexane / Isopropanol / Triethylamine (97:3:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: The mobile phase composition may require optimization to achieve baseline separation of the PV9 enantiomers.
Method Validation Protocol
The developed chiral HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][8][9][10][11][12][13] The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the resolution of the two enantiomer peaks from each other and from any potential impurities or matrix components.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations spanning the expected range should be analyzed.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by spike-recovery studies at a minimum of three concentration levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following table summarizes the acceptance criteria for the method validation parameters and provides a template for presenting the results.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | Resolution (Rs) between enantiomers > 1.5 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery within 98.0 - 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
| LOD | Signal-to-Noise Ratio (S/N) ≥ 3 |
| LOQ | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Robustness | System suitability parameters remain within acceptable limits |
Illustrative quantitative data for a closely related cathinone derivative is presented in Table 3. This data is for demonstration purposes, and actual values for PV9 will need to be determined experimentally.
Table 3: Illustrative Chromatographic Data for a Cathinone Analog
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Enantiomer 1 | 8.5 | - | 1.1 |
| Enantiomer 2 | 10.2 | 2.1 | 1.2 |
Visualizations
Experimental Workflow
The overall workflow for the development and validation of the chiral HPLC method for PV9 enantiomers is depicted in the following diagram.
Caption: Workflow for Chiral HPLC Method Development and Validation.
Signaling Pathway
Synthetic cathinones, including PV9, are known to interact with monoamine transporters in the brain, primarily the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[14][15][16][17][18][19][20][21] By inhibiting the reuptake of these neurotransmitters, they increase their concentration in the synaptic cleft, leading to enhanced downstream signaling. The simplified signaling pathway below illustrates this mechanism of action.
Caption: Simplified Dopaminergic Signaling Pathway Affected by PV9.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioseparation and a comprehensive spectroscopic analysis of novel synthetic cathinones laterally substituted with a trifluoromethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dujps.com [dujps.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 19. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective [mdpi.com]
- 21. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design for 3,4-Methylenedioxy PV9 (MDPV) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting in vivo experiments to investigate the pharmacological effects of 3,4-Methylenedioxypyrovalerone (MDPV), a potent psychostimulant synthetic cathinone. The following sections outline key experimental models, detailed methodologies, and data presentation guidelines to facilitate robust and reproducible research.
Introduction
3,4-Methylenedioxypyrovalerone (MDPV) is a psychoactive substance that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. Its potent stimulant effects and high abuse potential necessitate thorough preclinical evaluation to understand its neurobiological mechanisms and to develop potential therapeutic interventions for addiction and toxicity. This guide details common in vivo assays used to characterize the psychostimulant, reinforcing, and rewarding properties of MDPV in animal models.
Mechanism of Action: Dopamine and Norepinephrine Transporter Inhibition
MDPV exerts its primary pharmacological effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the brain[2][3]. This enhanced dopaminergic and noradrenergic signaling in key brain regions, such as the nucleus accumbens, is believed to mediate the stimulant, rewarding, and reinforcing effects of the drug[2]. MDPV shows significantly higher potency for DAT and NET compared to the serotonin transporter (SERT)[2][3].
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies of MDPV.
Table 1: In Vitro Monoamine Transporter Binding Affinity of MDPV
| Transporter | IC50 (nM) | Reference |
| Dopamine (DAT) | 4.1 | [2] |
| Norepinephrine (NET) | 26 | [2] |
| Serotonin (SERT) | 3349 | [2] |
Table 2: In Vivo Behavioral Effects of MDPV in Rodents
| Behavioral Assay | Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Locomotor Activity | Male Wistar Rats | Subcutaneous (s.c.) | 0.5 - 1.0 mg/kg | Increased locomotor activity | [4] |
| Locomotor Activity | Male NIH Swiss Mice | Intraperitoneal (i.p.) | 1.0 - 30 mg/kg | Increased motor activity | [5] |
| Self-Administration | Male Wistar Rats | Intravenous (i.v.) | 0.01 - 0.50 mg/kg/infusion | Reinforcing effects | [4] |
| Self-Administration | Male Sprague-Dawley Rats | Intravenous (i.v.) | 0.032 mg/kg/infusion | Acquisition of self-administration | [6] |
| Conditioned Place Preference | Male and Female Sprague-Dawley Rats | Intraperitoneal (i.p.) | 1.0 - 5.6 mg/kg | Rewarding effects | [7] |
Experimental Protocols
This section provides detailed protocols for three key in vivo behavioral assays used to evaluate the effects of MDPV.
Locomotor Activity Assessment
This protocol is designed to measure the psychostimulant effects of MDPV by quantifying changes in spontaneous motor activity.
Materials:
-
Locomotor activity chambers (e.g., transparent polycarbonate boxes equipped with infrared photobeam detectors).
-
Syringes and needles for drug administration.
-
MDPV hydrochloride dissolved in sterile saline (0.9% NaCl).
-
Vehicle control (sterile saline).
-
Experimental animals (e.g., male C57BL/6J mice or male Wistar rats).
Procedure:
-
Habituation: Place the animals in the locomotor activity chambers for a period of 30-60 minutes for at least 2-3 consecutive days prior to the test day to allow for acclimation to the novel environment.
-
Test Day Habituation: On the test day, place the animals in the chambers and allow them to habituate for 30-60 minutes before drug administration.
-
Drug Administration: Administer MDPV (e.g., 0.5, 1.0, 3.0, 10.0 mg/kg, i.p. or s.c.) or vehicle to different groups of animals.
-
Data Collection: Immediately after injection, return the animals to the locomotor activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes. Data is typically binned in 5 or 10-minute intervals.
-
Data Analysis: Analyze the data using a two-way analysis of variance (ANOVA) with treatment and time as factors. Post-hoc tests can be used to compare specific group differences.
Intravenous Self-Administration
This protocol assesses the reinforcing properties of MDPV, a key indicator of its abuse potential.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for intravenous infusions.
-
Intravenous catheters and vascular access ports.
-
Surgical instruments for catheter implantation.
-
MDPV hydrochloride dissolved in sterile heparinized saline.
-
Experimental animals (e.g., male Sprague-Dawley or Wistar rats).
Procedure:
-
Catheter Implantation Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. The catheter is externalized on the back of the animal. Allow a recovery period of 5-7 days.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily sessions (e.g., 2 hours/day).
-
A response on the "active" lever results in an intravenous infusion of MDPV (e.g., 0.032 mg/kg/infusion) and the presentation of a cue light.
-
A response on the "inactive" lever has no programmed consequences.
-
Continue training until a stable baseline of responding is established (e.g., consistent number of infusions per session for 3 consecutive days).
-
-
Dose-Response Evaluation: Once stable responding is achieved, different doses of MDPV can be tested to determine the dose-response relationship for its reinforcing effects.
-
Data Analysis: The primary dependent measure is the number of infusions earned per session. Data can be analyzed using ANOVA to compare responding across different doses or between drug and vehicle conditions.
Conditioned Place Preference (CPP)
This protocol evaluates the rewarding effects of MDPV by measuring the animal's preference for an environment previously paired with the drug.
Materials:
-
A three-compartment CPP apparatus with distinct visual and tactile cues in the two larger compartments.
-
Syringes and needles for drug administration.
-
MDPV hydrochloride dissolved in sterile saline.
-
Vehicle control (sterile saline).
-
Experimental animals (e.g., male Sprague-Dawley rats).
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central compartment and allow it to freely explore all three compartments for 15 minutes. Record the time spent in each compartment to determine any initial bias.
-
Conditioning Phase (4-8 days):
-
This phase consists of alternating injections of MDPV and vehicle.
-
On drug conditioning days, administer MDPV (e.g., 1.0, 3.2, or 5.6 mg/kg, i.p.) and confine the animal to one of the large compartments for 30 minutes[7].
-
On vehicle conditioning days, administer saline and confine the animal to the opposite large compartment for 30 minutes.
-
The drug-paired compartment is typically counterbalanced across animals (i.e., for half the animals it is their initially preferred side, and for the other half, it is their non-preferred side).
-
-
Post-Conditioning (Test Day): The day after the last conditioning session, place the animal in the central compartment and allow it to freely explore all three compartments for 15 minutes, with no drug on board. Record the time spent in each compartment.
-
Data Analysis: Calculate a preference score (time spent in the drug-paired compartment post-conditioning minus the time spent in the same compartment pre-conditioning). A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference. Use a t-test or ANOVA to compare preference scores between the MDPV-treated and control groups.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for in vivo MDPV studies and the logical relationship between the different behavioral assays.
References
- 1. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 2. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel recreational drug 3,4-methylenedioxypyrovalerone (MDPV) is a potent psychomotor stimulant: self-administration and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Effects of Abused ‘Bath Salt' Constituent 3,4-methylenedioxypyrovalerone (MDPV) in Mice: Drug Discrimination, Thermoregulation, and Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between Impulsivity and MDPV Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditioned Place Preference Following Concurrent Treatment with 3, 4-Methylenedioxypyrovalerone (MDPV) and Methamphetamine in Male and Female Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,4-Methylenedioxy-PV9 in Forensic Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxy-PV9 (MDPV9), also known as 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)octan-1-one, is a synthetic cathinone and a structural analog of the more well-known psychoactive substance 3,4-methylenedioxypyrovalerone (MDPV). As a member of the novel psychoactive substances (NPS) class, the detection and quantification of MDPV9 in forensic samples are critical for law enforcement and public health. This document provides detailed application notes and protocols for the forensic analysis of MDPV9 in biological matrices, primarily based on established methods for structurally similar compounds due to the limited specific literature on MDPV9. It is imperative that these methods are fully validated for MDPV9 in the user's laboratory before application to casework.
Analytical Techniques
The primary analytical techniques for the identification and quantification of synthetic cathinones like MDPV9 are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and specificity, especially for complex biological matrices.
Data Presentation: Mass Spectrometric Data
The structural similarity of MDPV9 to other α-pyrrolidinophenone cathinones allows for the prediction of its mass spectral fragmentation patterns. The primary fragmentation involves the cleavage of the bond between the carbonyl group and the α-carbon, leading to the formation of a characteristic immonium ion.
| Technique | Ionization Mode | Expected Key Fragments (m/z) | Fragment Description |
| GC-MS | Electron Ionization (EI) | 319 | Molecular Ion [M]⁺ |
| 168 | Immonium ion [C₁₀H₁₈NO]⁺ | ||
| 149 | 3,4-methylenedioxybenzoyl cation [C₈H₅O₃]⁺ | ||
| 121 | [C₇H₅O₂]⁺ | ||
| LC-MS/MS | Electrospray (ESI+) | 320 | Protonated Molecule [M+H]⁺ |
| Product Ion Scan | 168 | Immonium ion [C₁₀H₁₈NO]⁺ | |
| 149 | 3,4-methylenedioxybenzoyl cation [C₈H₅O₃]⁺ |
Note: These values are predicted based on the structure of MDPV9 (C₁₉H₂₇NO₃, Molecular Weight: 319.43 g/mol ) and known fragmentation pathways of similar compounds. Actual fragments and their relative abundances should be confirmed using a certified reference standard of MDPV9.
Quantitative Data in Forensic Casework (Reference Data for MDPV)
Due to the lack of published quantitative data for MDPV9 in forensic cases, the following table summarizes concentrations of its close analog, MDPV, found in blood samples from forensic investigations. These values can serve as a preliminary reference for expected concentration ranges.[1][2][3]
| Analyte | Matrix | Concentration Range (ng/mL) | Mean (ng/mL) | Median (ng/mL) | Context |
| MDPV | Serum/Plasma | Traces (<10) - 576 | 118 | 47 | Driving under the influence, intoxication cases |
| MDPV | Blood | 6 - 301 | 47.9 | 23.7 | Fatal and non-fatal intoxication cases |
Experimental Protocols
The following protocols are adapted from validated methods for the analysis of MDPV and other synthetic cathinones in blood and urine and should be validated for MDPV9.
Protocol 1: Sample Preparation for LC-MS/MS Analysis of MDPV9 in Whole Blood
This protocol outlines a protein precipitation method for the extraction of MDPV9 from whole blood.
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., MDPV-d8)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials with inserts
Procedure:
-
Pipette 100 µL of whole blood into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95% Solvent A, 5% Solvent B).
-
Vortex for 15 seconds.
-
Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Instrumental Parameters for MDPV9 Analysis
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Spray Voltage: +5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MDPV9:
-
Precursor Ion (Q1): 320.2 m/z
-
Product Ion 1 (Q3 - for quantification): 168.1 m/z
-
Product Ion 2 (Q3 - for confirmation): 149.1 m/z
-
-
Internal Standard (e.g., MDPV-d8):
-
Precursor Ion (Q1): 284.2 m/z
-
Product Ion (Q3): 132.1 m/z
-
-
Note: Dwell times and collision energies for each transition must be optimized for the specific instrument used.
Mandatory Visualizations
Caption: Forensic analysis workflow for 3,4-Methylenedioxy-PV9 (MDPV9).
Caption: Predicted ESI-MS/MS fragmentation of 3,4-Methylenedioxy-PV9.
References
- 1. researchgate.net [researchgate.net]
- 2. A case of fatal idiosyncratic reaction to the designer drug 3,4-methylenedioxypyrovalerone (MDPV) and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDPV in forensic routine cases: Psychotic and aggressive behavior in relation to plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of 3,4-Methylenedioxypyrovalerone (MDPV)
A detailed guide for researchers on the application of animal models in the study of the synthetic cathinone, 3,4-Methylenedioxypyrovalerone (MDPV).
Introduction
3,4-Methylenedioxypyrovalerone (MDPV) is a potent psychostimulant of the synthetic cathinone class, known for its high potential for abuse.[1][2][3] Animal models are indispensable for investigating the neuropharmacological effects, abuse liability, and potential therapeutic interventions for MDPV abuse.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing animal models to study MDPV. It is presumed that the query for "3,4-Methylenedioxy PV9" contains a typographical error and refers to the widely studied compound, 3,4-Methylenedioxypyrovalerone (MDPV).
Animal Models
Rodents, particularly rats and mice, are the most common animal models for studying the effects of MDPV and other synthetic cathinones.[1][2]
Table 1: Commonly Used Rodent Models for MDPV Studies
| Species | Strain | Key Applications | Rationale |
| Rat | Sprague-Dawley | Self-administration, pharmacokinetics, locomotor activity | Widely used in behavioral pharmacology; well-characterized response to psychostimulants.[4][5] |
| Rat | Wistar | Self-administration | Another common outbred stock for behavioral studies.[6] |
| Mouse | Swiss-Webster | Locomotor activity, behavioral screening | A robust outbred stock suitable for initial behavioral characterization of drug effects.[5][7] |
| Mouse | C57BL/6J | Learning and memory, neurogenesis | An inbred strain with a well-characterized genome, often used for studying the neurodevelopmental and cognitive effects of drugs.[8] |
Application Notes: Key Research Areas
Abuse Liability Assessment
The abuse potential of MDPV is a primary area of investigation. The intravenous self-administration (IVSA) paradigm is considered the gold standard for assessing the reinforcing effects of drugs in animal models.[1][2]
-
Key Findings: Laboratory rats readily self-administer MDPV, indicating a high abuse liability.[2] The reinforcing efficacy of MDPV is greater than or equal to methamphetamine.[2]
Psychostimulant Effects
MDPV induces significant psychomotor stimulation. Locomotor activity assays are crucial for quantifying these effects.
-
Key Findings: MDPV is a potent locomotor stimulant in both rats and mice, with effects being at least 10-fold more potent than cocaine.[9] The locomotor stimulant effects are linked to increased extracellular dopamine in brain reward pathways.[9][10]
Neurochemical Effects
MDPV's primary mechanism of action is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, leading to increased synaptic concentrations of these neurotransmitters.[1][5] Unlike some other cathinones, it is a transporter blocker rather than a substrate-type releaser.[1]
-
Key Findings: Intravenous administration of MDPV in rats leads to significant elevations in extracellular dopamine.[10]
Cognitive Effects
Chronic or developmental exposure to MDPV can have lasting effects on learning and memory.
-
Key Findings: Repeated administration of MDPV to mice during infancy can lead to persistent learning and memory deficits in adulthood, particularly affecting spatial working memory and object recognition.[8]
Experimental Protocols
Intravenous Self-Administration (IVSA) in Rats
This protocol assesses the reinforcing properties and abuse liability of MDPV.
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
Intravenous catheters
-
Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump
-
MDPV hydrochloride dissolved in sterile saline
Procedure:
-
Surgery: Surgically implant chronic indwelling catheters into the jugular vein of the rats under anesthesia. Allow for a recovery period of at least 5-7 days.
-
Acquisition: Place rats in the operant chambers for daily 2-hour sessions. Responses on the "active" lever will result in an intravenous infusion of MDPV (e.g., 0.03-0.1 mg/kg/infusion) and the presentation of a stimulus cue (e.g., light). Responses on the "inactive" lever will have no programmed consequences.
-
Maintenance: Continue daily sessions until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
Dose-Response Curve: Once responding is stable, vary the dose of MDPV across sessions to determine the dose-response relationship for self-administration.
-
Progressive Ratio Schedule: To assess the motivation to take the drug, switch to a progressive ratio schedule of reinforcement, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is the primary measure of motivation.
Locomotor Activity Assessment in Mice
This protocol quantifies the psychostimulant effects of MDPV.
Materials:
-
Adult male Swiss-Webster or C57BL/6J mice
-
Open-field activity chambers equipped with infrared beams to track movement
-
MDPV hydrochloride dissolved in sterile saline
Procedure:
-
Habituation: Place the mice in the activity chambers for 30-60 minutes to allow for habituation to the novel environment.
-
Administration: Administer MDPV (e.g., 0.3-5.6 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Data Collection: Immediately return the mice to the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a period of 60-120 minutes.
-
Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to determine the time course of the drug's effect and calculate the total activity for dose-response analysis.
In Vivo Microdialysis for Neurotransmitter Levels
This protocol measures extracellular levels of dopamine in the brain of awake, freely moving rats.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
MDPV hydrochloride dissolved in sterile saline
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically aimed at the nucleus accumbens or striatum. Allow for a recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Basal Level Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 10-20 minutes to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer MDPV (e.g., 0.3 mg/kg, i.v.) and continue collecting dialysate samples.
-
Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED. Express the results as a percentage change from the basal levels.
Quantitative Data
Table 2: Pharmacokinetic Parameters of MDPV in Rats
| Parameter | (R,S)-MDPV (3 mg/kg, i.v.) | (R)-MDPV | (S)-MDPV |
| Volume of Distribution at Steady State (Vdss) | Sex-dependent differences observed[4] | Significant sex-dependent differences[4] | - |
| Bioavailability (i.p.) | Greater variability and significantly greater in male rats[4] | - | - |
Table 3: Behavioral Effects of MDPV in Rodents
| Assay | Species/Strain | Dose Range | Key Finding |
| Locomotor Activity | Rat | 0.5-2.0 mg/kg, s.c. | Rapid, dose-dependent increase in horizontal locomotor activity.[9] |
| Locomotor Activity | Mouse | 0.3-5.6 mg/kg, i.p. | Dose-dependent increase in locomotor activity.[4] |
| Object Recognition | Mouse (C57BL/6J) | 10 mg/kg | Impaired novel object recognition.[8] |
| Self-Administration Breakpoint | Rat | - | MDPV ≥ Methamphetamine > Methylone[2] |
Visualizations
Caption: Mechanism of action of MDPV at the dopamine synapse.
Caption: Experimental workflow for locomotor activity assessment.
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic cathinones and their rewarding and reinforcing effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The pharmacokinetics of racemic MDPV and its (R) and (S) enantiomers in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse and Current Public Health Perspective[v1] | Preprints.org [preprints.org]
- 7. The acute toxic and neurotoxic effects of 3,4-methylenedioxymethamphetamine are more pronounced in adolescent than adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MDPV (3,4-methylenedioxypyrovalerone) administered to mice during development of the central nervous system produces persistent learning and memory impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 3,4-Methylenedioxy PV9 (MDPV9) Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxy PV9 (MDPV9) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has garnered significant attention due to its potential for abuse and adverse health effects. Understanding the cytotoxic profile of MDPV9 is crucial for assessing its toxicological risk and for the development of potential therapeutic interventions in cases of overdose or chronic abuse. These application notes provide a comprehensive overview and detailed protocols for a panel of cell culture-based assays to evaluate the cytotoxicity of MDPV9. The assays described herein are designed to assess various aspects of cellular health, including cell viability, membrane integrity, apoptosis, mitochondrial function, and oxidative stress.
Key Cytotoxic Mechanisms of MDPV9
Research indicates that MDPV9 and related synthetic cathinones exert their cytotoxic effects through multiple cellular mechanisms. In vitro studies have demonstrated that exposure to MDPV9 can lead to a concentration-dependent decrease in cell viability.[1][2][3] The primary mechanisms implicated in MDPV9-induced cytotoxicity include the induction of apoptosis, the generation of reactive oxygen species (ROS), and subsequent mitochondrial dysfunction.[2][3][4]
Apoptosis, or programmed cell death, is a key pathway through which MDPV9 induces cell death. This is evidenced by the activation of caspases, including caspase-3, -8, and -9, which are critical executioners of the apoptotic cascade.[3][4] Furthermore, MDPV9 exposure has been shown to trigger oxidative stress, characterized by an increase in intracellular ROS and a depletion of endogenous antioxidants such as glutathione (GSH).[3][4] This oxidative imbalance can lead to damage to cellular components and contribute to mitochondrial dysfunction. The impairment of mitochondrial function is a central event in MDPV9 cytotoxicity, manifesting as a loss of mitochondrial membrane potential (ΔΨm) and a reduction in intracellular ATP levels.[2][3]
Recommended Cell Culture Models
The selection of an appropriate cell line is critical for obtaining relevant cytotoxicity data. For neurotoxicity studies of MDPV9, the human neuroblastoma cell line SH-SY5Y is a well-established and relevant model, as the central nervous system is a primary target of synthetic cathinones.[2][3][5][6] For evaluating potential hepatotoxicity, primary hepatocytes or the human hepatoma cell line HepG2 can be utilized.[4] It is recommended to maintain cell cultures in their respective optimal growth media and conditions, ensuring they are in the logarithmic growth phase at the time of experimentation.
Data Presentation
To facilitate the comparison of quantitative data obtained from the various cytotoxicity assays, it is recommended to summarize the results in clearly structured tables. The following tables provide templates for presenting key cytotoxicity parameters for MDPV9.
Table 1: Cell Viability and Membrane Integrity Data for MDPV9
| Assay | Cell Line | Treatment Duration (hours) | MDPV9 Concentration (µM) | % Cell Viability (relative to control) | % Cytotoxicity (LDH release) |
| MTT | SH-SY5Y | 24 | 10 | ||
| 50 | |||||
| 100 | |||||
| 250 | |||||
| 500 | |||||
| LDH | SH-SY5Y | 24 | 10 | ||
| 50 | |||||
| 100 | |||||
| 250 | |||||
| 500 |
Table 2: Apoptosis and Mitochondrial Health Data for MDPV9
| Assay | Cell Line | Treatment Duration (hours) | MDPV9 Concentration (µM) | Caspase-3/7 Activity (Fold Change) | % Cells with Depolarized Mitochondria |
| Caspase-3/7 | SH-SY5Y | 24 | 10 | ||
| 50 | |||||
| 100 | |||||
| 250 | |||||
| 500 | |||||
| MMP | SH-SY5Y | 24 | 10 | ||
| 50 | |||||
| 100 | |||||
| 250 | |||||
| 500 |
Table 3: Oxidative Stress Data for MDPV9
| Assay | Cell Line | Treatment Duration (hours) | MDPV9 Concentration (µM) | Relative ROS Levels (Fold Change) |
| ROS Production | SH-SY5Y | 6 | 10 | |
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 |
Experimental Protocols
Detailed methodologies for the key experiments to evaluate MDPV9 cytotoxicity are provided below.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Selected cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
MDPV9 stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of MDPV9 in complete medium.
-
Remove the medium from the wells and add 100 µL of the MDPV9 dilutions to the respective wells. Include untreated control wells (vehicle only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Following the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Workflow for the MTT Cell Viability Assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
MDPV9 stock solution
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of MDPV9 for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual.
Workflow for the LDH Cytotoxicity Assay.
Caspase-3/7 Activity Assay
Principle: This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.
Materials:
-
White-walled 96-well plates (for luminescent assays) or black-walled, clear-bottom 96-well plates (for fluorescent assays)
-
Selected cell line
-
Complete cell culture medium
-
MDPV9 stock solution
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
Luminometer or fluorescence microplate reader
Protocol:
-
Seed cells in the appropriate 96-well plate.
-
Treat cells with serial dilutions of MDPV9 for the desired time. Include an untreated control and a positive control for apoptosis induction (e.g., staurosporine).
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add the caspase-3/7 reagent to each well (typically in a 1:1 ratio with the cell culture medium).
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using the appropriate plate reader.
-
Express the results as a fold change in caspase-3/7 activity relative to the untreated control.
Workflow for the Caspase-3/7 Activity Assay.
Mitochondrial Membrane Potential (MMP) Assay
Principle: This assay measures the integrity of the mitochondrial membrane potential, which is a key indicator of mitochondrial health and an early event in apoptosis. Cationic fluorescent dyes, such as JC-1 or TMRE, accumulate in healthy mitochondria with a high membrane potential. A loss of MMP results in a decrease or shift in the fluorescence signal.
Materials:
-
Black-walled, clear-bottom 96-well plates
-
Selected cell line
-
Complete cell culture medium
-
MDPV9 stock solution
-
MMP assay kit (containing a fluorescent dye like JC-1 or TMRE)
-
Fluorescence microplate reader or fluorescence microscope
Protocol (using JC-1):
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Treat cells with serial dilutions of MDPV9 for the desired duration. Include an untreated control and a positive control for MMP depolarization (e.g., FCCP).
-
After treatment, add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Wash the cells with the provided assay buffer.
-
Measure the fluorescence intensity at two different wavelengths: ~590 nm for J-aggregates (red, healthy mitochondria) and ~530 nm for JC-1 monomers (green, depolarized mitochondria).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Workflow for the Mitochondrial Membrane Potential Assay.
Reactive Oxygen Species (ROS) Production Assay
Principle: This assay measures the intracellular levels of reactive oxygen species using a cell-permeable fluorescent probe, such as DCFDA (2',7'-dichlorodihydrofluorescein diacetate). Inside the cell, DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent DCF.
Materials:
-
Black-walled, clear-bottom 96-well plates
-
Selected cell line
-
Complete cell culture medium
-
MDPV9 stock solution
-
ROS assay kit (containing a fluorescent probe like DCFDA)
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Treat cells with the fluorescent probe solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Add serial dilutions of MDPV9 to the wells. Include an untreated control and a positive control for ROS induction (e.g., H₂O₂).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF) at different time points (e.g., 1, 2, 4, 6 hours).
-
Express the results as a fold change in ROS levels relative to the untreated control.
Workflow for the Reactive Oxygen Species Assay.
Signaling Pathways in MDPV9-Induced Cytotoxicity
The cytotoxic effects of MDPV9 are mediated by a cascade of intracellular events. A key initiating factor is the induction of oxidative stress, leading to an increase in ROS. This, in turn, can damage mitochondria, causing a dissipation of the mitochondrial membrane potential and a decrease in ATP production. Mitochondrial damage can then trigger the intrinsic pathway of apoptosis through the release of pro-apoptotic factors, leading to the activation of caspase-9 and subsequently the executioner caspase-3. MDPV9 may also activate the extrinsic apoptotic pathway, involving caspase-8.
Signaling pathway of MDPV9-induced cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Methylenedioxypyrovalerone (MDPV): in vitro mechanisms of hepatotoxicity under normothermic and hyperthermic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of 3,4-Catechol-PV (One Major MDPV Metabolite) on Human Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Chiral Separation of 3,4-Methylenedioxy PV9 (MDPV9) Enantiomers in Serum
Abstract
This application note provides a detailed protocol for the chiral separation and quantification of 3,4-Methylenedioxy PV9 (MDPV9) enantiomers, (R)-MDPV9 and (S)-MDPV9, in serum samples. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral stationary phase for effective enantioseparation. This document is intended for researchers, scientists, and drug development professionals working on the analysis of synthetic cathinones and other chiral compounds in biological matrices. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, validation data and a summary of the pharmacological mechanism of MDPV9 enantiomers are presented.
Introduction
3,4-Methylenedioxy PV9 (MDPV9), a synthetic cathinone, is a chiral compound with two enantiomers, (R)-MDPV9 and (S)-MDPV9. As with many chiral drugs, the enantiomers of MDPV9 can exhibit different pharmacological and toxicological profiles.[1][2] The (S)-enantiomer of the related compound 3,4-methylenedioxypyrovalerone (MDPV) has been shown to be significantly more potent than the (R)-enantiomer in its pharmacological effects.[1] Therefore, the ability to separate and quantify the individual enantiomers in biological samples such as serum is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[3] This application note describes a validated method for the chiral separation and quantification of MDPV9 enantiomers in serum.
Experimental Protocols
Serum Sample Preparation
A simple protein precipitation method is effective for the extraction of MDPV9 enantiomers from serum.[1]
-
Sample Thawing: Thaw serum samples and calibration standards under refrigeration for approximately 15 to 60 minutes.[4]
-
Aliquoting: Add a 20 µL aliquot of serum sample, standard, or quality control to a 1.5 mL centrifuge tube. For concentrations below 3 ng/mL, a 50 µL aliquot can be used for increased sensitivity.[4]
-
Protein Precipitation: Add 100 µL of ice-cold acetonitrile to each tube to precipitate serum proteins.
-
Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chiral separation is achieved using a chiral stationary phase column.
-
Chromatographic Column: A chiral separation column is used for the analysis.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Data Presentation
The following tables summarize the quantitative data from a validated method for the chiral determination of MDPV enantiomers in rat serum.[1]
| Parameter | (R)-MDPV | (S)-MDPV |
| Linear Dynamic Range | 1–1000 ng/mL | 1–1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 1 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
Table 1: Linearity and Sensitivity of the Method
| Quality Control Level | (R)-MDPV Accuracy (%) | (S)-MDPV Accuracy (%) | (R)-MDPV Precision (%RSD) | (S)-MDPV Precision (%RSD) |
| Low (3 ng/mL) | 95.3 | 98.7 | 5.6 | 4.9 |
| Medium (100 ng/mL) | 102.1 | 103.4 | 3.2 | 2.8 |
| High (800 ng/mL) | 101.5 | 101.1 | 2.5 | 2.1 |
Table 2: Accuracy and Precision of the Method
| Analyte | Recovery (%) |
| (R)-MDPV | >85% |
| (S)-MDPV | >85% |
Table 3: Extraction Recovery
A study on the semi-preparative enantiomeric resolution of MDPV reported the following chromatographic parameters.[5]
| Parameter | Value |
| Resolution Factor (Rs) | 1.7 |
| Selectivity Factor (α) | 1.4 |
Table 4: Chromatographic Resolution and Selectivity
For a broader range of synthetic cathinones, including MDPV, in blood, the following validation parameters have been reported.[6]
| Parameter | Value |
| Extraction Efficiency | 81-93% |
| Limits of Quantitation | 0.25-5 ng/mL |
Table 5: General Validation Parameters for Synthetic Cathinones in Blood
Mandatory Visualization
Caption: Experimental workflow for chiral separation of MDPV9.
Caption: MDPV9 enantiomers' mechanism of action.
Discussion
The presented method provides a robust and sensitive approach for the chiral separation and quantification of MDPV9 enantiomers in serum. The simple protein precipitation sample preparation is efficient and suitable for high-throughput analysis. The use of a chiral stationary phase in liquid chromatography is essential for the successful separation of the (R) and (S) enantiomers.
The pharmacological data indicate that both enantiomers of MDPV act as inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[7][8] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced dopaminergic and noradrenergic signaling.[9][10][11] Notably, the (S)-enantiomer is significantly more potent in its inhibitory activity at both DAT and NET compared to the (R)-enantiomer.[7][8] This enantioselectivity in pharmacological action underscores the importance of chiral separation in accurately assessing the effects of MDPV9.
Conclusion
This application note details a reliable and validated method for the chiral separation and quantification of MDPV9 enantiomers in serum. The provided protocols and data will be a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science. The visualization of the experimental workflow and the signaling pathway of MDPV9 enantiomers further clarifies the analytical process and the pharmacological basis of their action.
References
- 1. Chiral determination of 3,4-methylenedioxypyrovalerone enantiomers in rat serum - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ndews.umd.edu [ndews.umd.edu]
- 11. Neurotoxicology of Synthetic Cathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 3,4-Methylenedioxy PV9 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 3,4-Methylenedioxy PV9 (MDPV9) for in vivo research. Due to the limited availability of specific solubility data for MDPV9, this guide focuses on established methods for improving the aqueous solubility of poorly soluble compounds, particularly those with structural similarities to cathinone derivatives.
Frequently Asked Questions (FAQs)
Q1: My 3,4-Methylenedioxy PV9 hydrochloride salt shows poor solubility in aqueous vehicles for in vivo studies. What are the initial steps to improve its solubility?
A1: For poorly water-soluble compounds like MDPV9, a systematic approach to formulation development is recommended. The primary strategies involve the use of pharmaceutical excipients to enhance solubility. Initial steps should include screening a variety of generally recognized as safe (GRAS) excipients.[1] The main categories of techniques to consider are:
-
Co-solvent Systems: Utilizing water-miscible organic solvents to increase the solvation power of the vehicle.[2][3][4][5]
-
Surfactant Micellar Systems: Employing surfactants to form micelles that encapsulate the hydrophobic drug molecules.[2][3]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its apparent water solubility.[3][5][6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[5][7][8]
Q2: How do I select the most appropriate solubilization technique for my specific experimental needs?
A2: The choice of solubilization strategy depends on several factors including the physicochemical properties of MDPV9, the required dose, the intended route of administration, and the animal model. A decision-making workflow can guide this selection process. It is crucial to start with simpler methods like co-solvents before moving to more complex formulations.
Q3: Are there any specific excipients that are commonly used for compounds similar to MDPV9?
A3: While specific data for MDPV9 is scarce, general-purpose excipients are a good starting point. For cathinone derivatives, which can be hydrophobic, a combination of co-solvents and surfactants is often effective.[9] Commonly used excipients in preclinical studies include:
-
Co-solvents: Polyethylene Glycol (PEG) 300/400, Propylene Glycol (PG), Ethanol, and Dimethyl Sulfoxide (DMSO).[3][8][10]
-
Surfactants: Polysorbate 80 (Tween 80), Cremophor EL, and Solutol HS 15.[2][3]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).[3][6]
Q4: My compound precipitates out of the formulation when I administer it or dilute it in an aqueous medium. What could be the cause and how can I fix it?
A4: Precipitation upon dilution is a common issue, often caused by the concentration of the co-solvent or surfactant being too high, leading to the drug "crashing out" when it encounters an aqueous environment.[1][11]
Troubleshooting Steps:
-
Reduce Excipient Concentration: Titrate the concentration of the solubilizing agent downwards to the minimum effective concentration.
-
Combination of Excipients: Use a combination of a co-solvent and a surfactant at lower individual concentrations.[1]
-
Alternative Solubilization System: If co-solvents consistently fail, consider cyclodextrins or lipid-based formulations which can offer better protection against precipitation.[1]
Troubleshooting Guides
Problem 1: Low and Variable Bioavailability in Animal Studies
-
Possible Cause: Poor solubility in the gastrointestinal tract leading to dissolution rate-limited absorption. This is a common issue for BCS Class II and IV compounds.[11][12]
-
Solution:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[2][11][12][13]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.[11][14][15]
-
Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance the dissolution rate.[16]
-
Problem 2: Vehicle-Induced Toxicity or Adverse Effects in Animals
-
Possible Cause: The concentration of the selected excipients (e.g., co-solvents or surfactants) may be too high, causing local or systemic toxicity.
-
Solution:
-
Consult Toxicity Data: Review the safety data for the chosen excipients and adhere to recommended concentration limits for the specific animal model and route of administration.
-
Use Lower Excipient Concentrations: Optimize the formulation to use the lowest possible concentration of each excipient.
-
Alternative Excipients: Explore excipients with better safety profiles, such as certain cyclodextrins or newer generation surfactants.[2]
-
Quantitative Data Summary
The following table provides a summary of the solubility of this compound in various solvents, based on available data.
| Solvent | Solubility | Reference |
| DMF | 10 mg/mL | [17] |
| DMSO | 10 mg/mL | [17] |
| Ethanol | 25 mg/mL | [17] |
| PBS (pH 7.2) | 2 mg/mL | [17] |
This table summarizes potential solubility enhancements using common formulation strategies. The values are illustrative and will be compound-specific.
| Formulation Approach | Example Excipients | Potential Solubility Enhancement |
| Co-solvents | 20% PEG 400 in water | 5-20 fold |
| Surfactants | 5% Tween 80 in water | 10-50 fold |
| Cyclodextrins | 20% HP-β-CD in water | 50-200 fold |
| Combined Approach | 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | >1000 fold |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Vehicle
This protocol describes the preparation of a common vehicle for intravenous administration in small animals.
-
Prepare Stock Solution: Dissolve the 3,4-Methylenedioxy PV9 in a minimal amount of a strong organic solvent like DMSO. For example, prepare a 20 mg/mL stock solution.
-
Add Co-solvent: To the DMSO stock solution, add a co-solvent such as PEG300. A common ratio is 1 part DMSO stock to 4 parts PEG300. Mix thoroughly.
-
Add Surfactant: To this mixture, add a surfactant like Tween-80. A typical volume is 5% of the total final volume. Mix until the solution is clear.
-
Final Dilution: Slowly add saline or PBS to the mixture to reach the final desired volume, while vortexing to prevent precipitation.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol is suitable for compounds that can form inclusion complexes with cyclodextrins.
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 20% w/v SBE-β-CD) in saline or water.
-
Prepare Drug Stock: Dissolve the 3,4-Methylenedioxy PV9 in a small amount of an organic solvent like DMSO to create a concentrated stock solution.
-
Complexation: Slowly add the drug stock solution to the cyclodextrin solution while stirring vigorously.
-
Equilibration: Allow the mixture to stir for a period (e.g., 1-24 hours) to ensure complete complexation. The final solution should be clear.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: General experimental workflow for formulation and administration.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Solubilizer Excipients - Protheragen [protheragen.ai]
- 4. ijmsdr.org [ijmsdr.org]
- 5. longdom.org [longdom.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 11. future4200.com [future4200.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. mdpi.com [mdpi.com]
- 17. caymanchem.com [caymanchem.com]
Technical Support Center: Analysis of 3,4-Methylenedioxy PV9 (MDPV9)
Disclaimer: Specific analytical data for 3,4-Methylenedioxy PV9 (MDPV9) is limited in currently available scientific literature. The following troubleshooting guides and FAQs are based on established methods for the closely related and well-studied synthetic cathinone, 3,4-Methylenedioxypyrovalerone (MDPV), and general principles for the analysis of novel psychoactive substances (NPS). These recommendations should serve as a starting point for method development and validation for MDPV9.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in the analysis of MDPV9?
The primary challenges in analyzing MDPV9, similar to other synthetic cathinones, include:
-
Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can co-elute with MDPV9 and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement.[1] This can significantly impact the accuracy and reproducibility of quantitative results.[1]
-
Thermal Degradation: If using Gas Chromatography-Mass Spectrometry (GC-MS), the high temperatures of the injection port can cause thermal degradation of cathinone compounds.[1]
-
Isomeric Differentiation: The presence of structural isomers among new psychoactive substances requires analytical methods with high specificity, such as LC-MS/MS, to ensure accurate identification.[2]
-
Lack of Reference Standards: As with many NPS, obtaining certified reference materials for MDPV9 and its metabolites can be challenging, hindering method development and validation.[3]
Q2: Which analytical technique is preferred for the quantitative analysis of MDPV9 in biological matrices?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of synthetic cathinones like MDPV9 in biological samples.[3][4] This technique offers high sensitivity and selectivity, minimizing interferences from the sample matrix.[3][4] High-resolution mass spectrometry (HRMS) is also increasingly used for the analysis of NPS as it can help in the identification of unknown metabolites.[5]
Q3: What are matrix effects and how do they affect my results?
Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate quantification.[1] For a closely related compound, MDPV, matrix effects in plasma have been quantified to be less than 12.2%, with variations between different plasma sources being less than 14.0%.[6]
Troubleshooting Guides
Issue: Significant Signal Suppression or Enhancement in LC-MS/MS Analysis
Question: I am observing significant variability and inaccuracy in my quantitative results for MDPV9, which I suspect is due to matrix effects. How can I mitigate this?
Answer: Mitigating matrix effects is crucial for accurate quantification. Here are several strategies, ranging from sample preparation to data analysis:
1. Optimize Sample Preparation:
-
Protein Precipitation (PPT): This is a simple and fast method to remove proteins from plasma or serum samples. Acetonitrile is commonly used as the precipitation solvent.[6]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an organic solvent, leaving many matrix components behind.[3]
-
Solid-Phase Extraction (SPE): SPE can offer a more thorough cleanup by using a sorbent to selectively retain the analyte while matrix components are washed away.
2. Chromatographic Separation:
-
Improve Separation: Modify your LC method (e.g., gradient, column chemistry) to better separate MDPV9 from co-eluting matrix components. A longer run time or a different stationary phase might be necessary.
3. Use of Internal Standards:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS of MDPV9 will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate correction.
-
Analog Internal Standard: If a SIL-IS is unavailable, a structurally similar compound that does not occur in the sample can be used. However, its ability to compensate for matrix effects might not be as effective.
4. Calibration Strategy:
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., blank plasma, urine). This helps to ensure that the calibrators and the samples experience similar matrix effects.
Quantitative Data Summary
The following table summarizes validation data for the analysis of the related compound, MDPV, in plasma, which can be used as a benchmark for developing a method for MDPV9.
| Parameter | MDPV | 3,4-catechol-PV (Metabolite) | 4-OH-3-MeO-PV (Metabolite) | Reference |
| Matrix Effect | -8% to 12% | -8% to 12% | -8% to 12% | [6] |
| Process Efficiency | 36% to 93% | 36% to 93% | 36% to 93% | [6] |
| Accuracy (% Target) | 86% to 109% | 86% to 109% | 86% to 109% | [6] |
| Total Imprecision (%CV) | 2.1% to 7.3% | 2.1% to 7.3% | 2.1% to 7.3% | [6] |
| Extraction Recovery | >90% | Not specified | Not specified | [3] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation
This protocol is adapted from a validated method for MDPV in human and rat plasma.[6]
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the internal standard solution (e.g., MDPV-d8 in methanol) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 400 µL of chilled acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 20 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol is a general starting point based on methods for MDPV and other synthetic cathinones.[4][6]
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-4.0 min: Ramp to 95% B
-
4.0-5.0 min: Hold at 95% B
-
5.0-5.1 min: Return to 10% B
-
5.1-6.0 min: Equilibrate at 10% B
-
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM). At least two transitions (a quantifier and a qualifier) should be monitored for MDPV9 and its internal standard.
Visualizations
Caption: Experimental workflow for the analysis of MDPV9 in plasma.
Caption: Logical workflow for troubleshooting matrix effects in MDPV9 analysis.
References
- 1. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and sensitive analysis of 3,4-methylenedioxypyrovalerone in equine plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Analytical strategy to investigate 3,4-methylenedioxypyrovalerone (MDPV) metabolites in consumers' urine by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS for 3,4-Methylenedioxy PV9 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 3,4-Methylenedioxy PV9 (MDPV9) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended LC-MS parameters for the detection of 3,4-Methylenedioxy PV9?
A1: For the detection of 3,4-Methylenedioxy PV9, a reversed-phase Liquid Chromatography (LC) system coupled with a triple quadrupole Mass Spectrometer (MS/MS) is recommended. The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.[1][2]
Q2: What are the expected precursor and product ions for MDPV9 in MS/MS analysis?
A2: For MDPV, which is structurally analogous to MDPV9, the protonated molecule [M+H]⁺ is observed at an m/z of 276.00. The recommended MRM transitions for quantification and qualification are:
| Precursor Ion (m/z) | Product Ion (m/z) | Designation |
| 276.00 | 126.15 | Quantifier |
| 276.00 | 135.05 | Qualifier |
Table 1: Recommended MRM Transitions for MDPV9 Detection.[3]
Q3: How can I optimize the collision energy for MDPV9 analysis?
A3: Collision energy (CE) is a critical parameter for achieving optimal fragmentation and signal intensity. It is recommended to perform a collision energy optimization study by infusing a standard solution of MDPV9 and varying the CE for each MRM transition. The optimal CE will be the value that produces the highest and most stable signal for each product ion. Automated optimization software provided by the instrument manufacturer can simplify this process.
Q4: What are the common challenges encountered during the LC-MS analysis of synthetic cathinones like MDPV9?
A4: Common challenges include matrix effects from complex biological samples, which can cause ion suppression or enhancement, leading to inaccurate quantification.[1][4] Other issues may include poor peak shape, retention time shifts, and instrument contamination.[5] Isomeric compounds can also be difficult to distinguish by MS/MS alone, necessitating good chromatographic separation.[6][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic compounds like MDPV9, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often suitable. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase (e.g., biphenyl) to minimize secondary interactions.[6] |
| Instrumental Issues | Check for blockages in the LC system, ensure proper connection of all fittings, and inspect the injector for any issues. |
Table 2: Troubleshooting Poor Peak Shape.
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily and ensure proper mixing of solvents. Use an inline degasser to remove dissolved gases. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable column temperature. |
| Air Bubbles in the Pump | Purge the pump to remove any trapped air bubbles. |
| Column Degradation | Over time, the stationary phase of the column can degrade. Replace the column if other troubleshooting steps fail. |
Table 3: Troubleshooting Inconsistent Retention Times.
Issue 3: Low Signal Intensity or No Signal
| Potential Cause | Troubleshooting Step |
| Ion Source Contamination | Clean the ion source, including the capillary and cone/orifice, according to the manufacturer's instructions. |
| Incorrect MS/MS Parameters | Verify the precursor and product ion masses, collision energy, and other MS parameters. Re-optimize if necessary. |
| Matrix Effects (Ion Suppression) | Implement more effective sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[1] Using a matrix-matched calibration curve can also help to compensate for these effects. |
| Sample Degradation | Ensure proper sample storage and handling to prevent degradation of the analyte. |
| Leaks in the LC-MS Interface | Check for any leaks in the connections between the LC and the MS. |
Table 4: Troubleshooting Low Signal Intensity.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (e.g., Urine, Plasma)
This protocol outlines a general procedure for the extraction of MDPV9 from biological samples using Solid-Phase Extraction (SPE).
-
Sample Pre-treatment:
-
To 1 mL of the biological sample, add an appropriate internal standard.
-
Vortex the sample to mix.
-
For plasma samples, perform protein precipitation by adding a solvent like acetonitrile, vortex, and centrifuge to pellet the proteins. Use the supernatant for the next step.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and then a buffer solution (e.g., phosphate buffer, pH 6).
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with deionized water and then a weak organic solvent (e.g., 5% methanol) to remove interferences.
-
Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: ~3500 V.
-
Source Temperature: ~400 °C.
-
MRM Transitions and Collision Energies: Refer to Table 1 and optimize collision energies as described in the FAQs.
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 3,4-Methylenedioxy PV9.
Caption: A logical troubleshooting workflow for common LC-MS/MS issues.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Development of an Enantioselective Method by Liquid Chromatography to Monitor 3,4-Methylenedioxypyrovalerone in Culture Media from Ecotoxicity Assays [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. it.restek.com [it.restek.com]
- 7. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3,4-Methylenedioxy PV9 (MDPV9) in Biological Samples
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the stability issues of 3,4-Methylenedioxy PV9 (MDPV9) in biological samples. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-Methylenedioxy PV9 (MDPV9) and why is its stability in biological samples a concern?
A1: 3,4-Methylenedioxy PV9 (MDPV9) is a synthetic cathinone, structurally related to more well-known compounds like 3,4-Methylenedioxypyrovalerone (MDPV). Synthetic cathinones are a class of novel psychoactive substances that can be unstable in biological matrices.[1][2] This instability can lead to a decrease in the concentration of the analyte over time, potentially resulting in inaccurate quantification and misinterpretation of data.[1][2] Factors such as storage temperature, pH of the sample, and enzymatic degradation can all contribute to the breakdown of MDPV9 in biological samples.[1][3]
Q2: What are the main degradation products or metabolites of MDPV9 that I should be aware of?
A2: While specific metabolism studies on MDPV9 are limited, based on its structural similarity to MDPV, the primary metabolic pathways likely involve the O-demethylenation of the methylenedioxy ring. This would lead to the formation of catechol-type metabolites. For the closely related compound MDPV, the two primary metabolites are 3,4-dihydroxypyrovalerone (3,4-catechol-PV) and 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV).[4][5] It is probable that MDPV9 undergoes a similar metabolic transformation.
Q3: What are the optimal storage conditions to ensure the stability of MDPV9 in biological samples?
A3: To ensure the stability of synthetic cathinones like MDPV9, it is crucial to control both temperature and pH. Studies on a wide range of synthetic cathinones have shown that they are most stable when stored at low temperatures and under acidic conditions.[1][2][3] For long-term storage, freezing samples at -20°C or, ideally, -80°C is recommended.[1] For short-term storage, refrigeration at 4°C is acceptable, but for no longer than a few days.[6] Acidifying the biological sample to a pH of approximately 4 can also significantly enhance stability.[2][3]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the analysis of MDPV9 in biological samples.
Issue 1: Decreasing MDPV9 concentrations in stored biological samples.
-
Question: I am observing a significant decrease in the concentration of my MDPV9 standards and samples over time, even when stored. What could be the cause and how can I prevent this?
-
Answer: This is a common issue related to the inherent instability of synthetic cathinones in biological matrices.[1][7] The degradation is influenced by several factors, primarily storage temperature and the pH of the sample.[2][3]
-
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure that your samples are consistently stored at or below -20°C for long-term storage.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[8]
-
Adjust Sample pH: The stability of cathinones is highly pH-dependent, with significantly greater stability in acidic conditions.[2][9] Consider acidifying your biological samples (e.g., urine, plasma) to a pH of 4 with a suitable acid like hydrochloric acid or formic acid before storage and analysis.[2]
-
Minimize Time at Room Temperature: During sample preparation and analysis, keep the samples on ice or in a cooled autosampler to minimize degradation.[10]
-
-
Issue 2: Poor recovery of MDPV9 during sample extraction.
-
Question: My recovery of MDPV9 after solid-phase extraction (SPE) is consistently low. What could be the problem?
-
Answer: Low recovery during SPE can be due to several factors, including improper cartridge conditioning, incorrect pH of the loading sample, or the use of an inappropriate elution solvent.
-
Troubleshooting Steps:
-
Optimize SPE Cartridge and Conditioning: For basic compounds like MDPV9, a strong cation exchange (SCX) SPE cartridge is often effective.[11] Ensure the cartridge is properly conditioned according to the manufacturer's instructions, typically with methanol followed by an equilibration buffer.
-
Adjust Loading Sample pH: For cation exchange SPE, the sample should be loaded under acidic conditions (pH < pKa of the amine) to ensure the analyte is positively charged and will bind to the sorbent. A pH of around 6 is a good starting point.[11]
-
Optimize Elution Solvent: Elution from an SCX cartridge is typically achieved with a basic solvent. A common choice is a mixture of an organic solvent (e.g., methanol or acetonitrile) with a small percentage of a strong base like ammonium hydroxide (e.g., 5%).
-
-
Issue 3: Inconsistent results and matrix effects in LC-MS/MS analysis.
-
Question: I am experiencing significant signal suppression or enhancement for MDPV9 in my biological samples when using LC-MS/MS, leading to poor reproducibility. How can I mitigate these matrix effects?
-
Answer: Matrix effects are a common challenge in the analysis of analytes in complex biological matrices like plasma and urine.[12] These effects are caused by co-eluting endogenous components that interfere with the ionization of the target analyte in the mass spectrometer source.[11]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance your sample preparation to remove more of the interfering matrix components. This could involve optimizing your SPE protocol or trying a different extraction technique like liquid-liquid extraction (LLE).
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your unknown samples (e.g., blank plasma or urine).[11] This helps to compensate for the matrix effects as the standards and samples will be affected similarly.
-
Employ an Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects and variations in extraction efficiency is to use a stable isotope-labeled internal standard (e.g., MDPV9-d4). This standard will behave almost identically to the analyte during sample preparation and ionization, providing a reliable reference for quantification.
-
-
Quantitative Data Summary
Table 1: Stability of MDPV in Plasma
| Storage Condition | Duration | Stability (% Remaining) | Variability |
| Room Temperature | 24 hours | Stable | < 10% |
| 4°C | 72 hours | Stable | < 10% |
| Freeze-Thaw Cycles | 3 cycles | Stable | < 10% |
Data extrapolated from studies on MDPV.[8][13]
Table 2: General Stability Trends of Synthetic Cathinones in Urine
| pH | Storage Temperature | General Stability |
| 4 | -20°C | High (stable for months) |
| 4 | 4°C | High (stable for months) |
| 8 | 32°C | Low (significant loss within hours) |
| 8 | 20°C | Moderate (half-lives can range from hours to months) |
Data based on studies of a variety of synthetic cathinones, including MDPV.[2][3][9]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of MDPV9 from Urine
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of an internal standard. Acidify the sample to approximately pH 6 with 1 M hydrochloric acid.
-
Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 3 mL, 60 mg) by passing 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6). Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove interfering substances. Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the MDPV9 from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of MDPV9
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for MDPV9 and its internal standard would need to be determined by infusing the pure compounds into the mass spectrometer. For MDPV (a close analog), a common precursor ion is m/z 326.2.
-
Visualizations
Caption: Experimental workflow for the analysis of MDPV9 in biological samples.
Caption: Troubleshooting logic for addressing MDPV9 instability in biological samples.
Caption: Presumed metabolic pathway of 3,4-Methylenedioxy PV9.
References
- 1. ojp.gov [ojp.gov]
- 2. Stability of Synthetic Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. academic.oup.com [academic.oup.com]
troubleshooting poor peak shape in 3,4-Methylenedioxy PV9 chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic analysis of 3,4-Methylenedioxy PV9 (MDPV9).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in 3,4-Methylenedioxy PV9 (MDPV9) chromatography?
A1: Poor peak shape in the analysis of MDPV9, a synthetic cathinone, can arise from several factors. The most common issues include peak tailing, fronting, and broadening. These are often caused by secondary interactions between the basic analyte and the stationary phase, column overload, improper mobile phase pH, or issues with the analytical column itself.
Q2: How does the pH of the mobile phase affect the peak shape of MDPV9?
A2: As a basic compound, the retention and peak shape of MDPV9 are highly sensitive to the mobile phase pH. At a pH close to the pKa of MDPV9, the compound can exist in both ionized and non-ionized forms, leading to peak tailing or splitting. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form. For basic compounds like MDPV9, a lower pH (e.g., pH 3) is often used to protonate the analyte and minimize undesirable interactions with the silica support of the column.
Q3: My MDPV9 peak is tailing. What are the likely causes and how can I fix it?
A3: Peak tailing for a basic compound like MDPV9 is commonly due to strong interactions with acidic silanol groups on the surface of the silica-based stationary phase. Other causes can include column overload, a void at the column inlet, or a partially blocked frit. To address this, you can try lowering the mobile phase pH, adding a basic modifier like triethylamine (TEA) to the mobile phase to compete for active sites, or using an end-capped column specifically designed for the analysis of basic compounds. Reducing the sample concentration can also help determine if column overload is the issue.
Q4: I am observing peak fronting for my MDPV9 standard. What could be the reason?
A4: Peak fronting is often a sign of column overload, where too much sample has been injected onto the column.[1] It can also be caused by poor sample solubility in the mobile phase or issues with the column packing. To troubleshoot, try reducing the injection volume or the concentration of your sample.[1] Ensure that your sample is fully dissolved in a solvent that is compatible with the mobile phase.
Q5: Can sample degradation affect my chromatographic results for MDPV9?
A5: Yes, synthetic cathinones can be susceptible to degradation, which can impact your results. Stability can be affected by factors such as temperature and pH. It is advisable to store stock solutions at low temperatures (-20°C or -80°C) and to prepare working solutions fresh.[2] Acidic conditions are generally known to improve the stability of cathinones.[3]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak has an asymmetrical shape with a "tail" extending from the back of the peak to the baseline.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 to protonate silanol groups. Use a high-purity, end-capped column. Add a basic additive like triethylamine (TEA) to the mobile phase (0.1-0.5%) to mask active sites. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Void at Column Inlet | This can be caused by improper packing or high pressure. Replacing the column is often the best solution. |
Issue 2: Peak Fronting
Symptoms: The peak is asymmetrical with the front of the peak being less steep than the back.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting.
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Sample Solvent Effects | Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. |
| Poorly Packed Column | If the problem persists with new samples and proper solvent, the column may be poorly packed and should be replaced. |
Issue 3: Split or Broad Peaks
Symptoms: The peak is wider than expected, or it is split into two or more smaller peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for split or broad peaks.
| Potential Cause | Recommended Solution |
| Partially Blocked Inlet Frit | Backflush the column. If the problem persists, replace the frit or the column. |
| Column Void | Replace the column. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase. |
| Co-eluting Interference | Optimize the separation by adjusting the mobile phase composition or gradient. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is adapted from methods for the analysis of synthetic cathinones in biological matrices.
-
Sample Pre-treatment: To 100 µL of plasma, add an appropriate internal standard.
-
Conditioning: Condition an Oasis® MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Elution: Elute the MDPV9 with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
Recommended HPLC-UV Method (Adapted from LC-MS/MS Methods for Related Compounds)
This method provides a starting point for the analysis of MDPV9. Further optimization may be required.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection | 236, 283, 321 nm[4] |
Note: The UV absorbance maxima are based on technical data for MDPV9.[4] It is recommended to perform a UV scan of a standard solution to confirm the optimal wavelength for detection.
References
- 1. Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the Sensitivity of 3,4-Methylenedioxy PV9 (MDPV9) Detection in Urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of 3,4-Methylenedioxy PV9 (MDPV9) detection in urine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting MDPV9 in urine?
A1: The primary methods for detecting MDPV9 in urine are immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Immunoassays are often used for initial screening due to their high-throughput nature, while GC-MS and LC-MS/MS are confirmatory methods that offer higher sensitivity and specificity. LC-MS/MS is often preferred for its ability to analyze thermally unstable compounds like some synthetic cathinones without derivatization[1][2].
Q2: Why is derivatization sometimes necessary for GC-MS analysis of MDPV9?
A2: Derivatization is often employed in GC-MS analysis to improve the thermal stability and volatility of analytes. For some synthetic cathinones, the absence of an active hydrogen on the pyrrolidine ring makes traditional derivatization challenging[1]. However, derivatization of the ketone functional group can be explored to improve mass spectral quality, though it may result in multiple products or have poor yields[1].
Q3: What are common challenges in the detection of synthetic cathinones like MDPV9?
A3: Common challenges include the thermal instability of some cathinones during GC-MS analysis, which can lead to degradation and inaccurate quantification[1]. Immunoassays may suffer from cross-reactivity with other compounds, leading to false positives. Matrix effects in LC-MS/MS, where components of the urine sample interfere with the ionization of the target analyte, can also affect accuracy and sensitivity. Additionally, the stability of synthetic cathinones in urine samples can be influenced by storage conditions such as temperature and pH[3][4].
Q4: How can the recovery of MDPV9 from urine samples be improved during sample preparation?
A4: Optimizing the sample preparation method is crucial for improving recovery. For solid-phase extraction (SPE), using a mixed-mode cation exchange sorbent can yield high recoveries for a broad range of synthetic cathinones. The choice of elution solvent is also critical; for instance, replacing methanol with isopropanol in the elution solvent has been shown to significantly improve the recovery of some cathinone metabolites and reduce matrix effects. For liquid-liquid extraction (LLE), adjusting the pH of the urine sample to an alkaline condition before extraction with a suitable organic solvent is a common practice[5].
Q5: What are the expected limits of detection (LOD) and quantification (LOQ) for MDPV9 in urine?
A5: The LOD and LOQ for MDPV9 can vary significantly depending on the analytical method and instrumentation used. For GC-MS, the LOD for MDPV has been reported to be around 20 ng/mL, with an LOQ of 50 ng/mL[6]. In contrast, LC-MS/MS methods can achieve much lower detection limits. For instance, a validated LC-MS/MS method reported an LOD of 0.1 µg L-1 (or 0.1 ng/mL) and an LOQ of 0.25 µg L-1 (or 0.25 ng/mL) for MDPV in plasma, with similar sensitivity expected in urine with appropriate sample preparation[7][8].
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity or Poor Sensitivity | 1. Inefficient ionization. 2. Matrix suppression. 3. Suboptimal sample preparation. 4. Instrument parameters not optimized. | 1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature)[9]. 2. Dilute the sample extract or use a more effective sample cleanup method like mixed-mode SPE to minimize matrix effects. Employ matrix-matched calibrators. 3. Evaluate and optimize the SPE or LLE protocol for better recovery. 4. Perform a full optimization of MS parameters, including collision energy and precursor/product ion selection. |
| Peak Tailing or Broadening | 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Injection of a sample in a solvent much stronger than the mobile phase. | 1. Flush the column with a strong solvent or replace the column if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Evaporate the extraction solvent and reconstitute the sample in the initial mobile phase. |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Column aging. 3. Fluctuations in column temperature. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a guard column and replace it regularly. If the shift is significant, the analytical column may need replacement. 3. Ensure the column oven is functioning correctly and maintaining a stable temperature. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty ion source. | 1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Clean the ion source components, including the capillary and lenses. |
GC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Analyte Degradation | 1. High injection port temperature. 2. Active sites in the GC inlet or column. | 1. Lower the injection port temperature to the minimum required for efficient volatilization[1]. 2. Use a deactivated inlet liner and a high-quality, low-bleed GC column. Consider derivatization to improve thermal stability[1]. |
| Poor Peak Shape (Tailing) | 1. Active sites in the system. 2. Column overload. | 1. Deactivate the inlet liner or use a liner with glass wool. Trim the front end of the GC column. 2. Dilute the sample or reduce the injection volume. |
| Low Response | 1. Inefficient derivatization. 2. Adsorption of the analyte in the inlet or column. 3. Leak in the system. | 1. Optimize the derivatization reaction conditions (reagent, temperature, and time). 2. Use a deactivated liner and column. 3. Check for leaks using an electronic leak detector, paying close attention to the septum and column fittings. |
| Inconsistent Results | 1. Variability in manual sample preparation. 2. Inconsistent derivatization. | 1. Use an autosampler for consistent injection volumes and technique. 2. Ensure precise and consistent addition of derivatizing agents and reaction conditions. |
Quantitative Data Summary
Table 1: Comparison of Detection Methods for MDPV9 and other Synthetic Cathinones in Urine
| Method | Analyte(s) | LOD | LOQ | Linearity Range | Recovery | Reference |
| GC-MS | MDPV, Mephedrone, Methylone, etc. | 20 ng/mL (for MDPV) | 50 ng/mL (for MDPV) | 50 - 2000 ng/mL | 82.3 - 104.5% | [6] |
| GC-MS | 18 Synthetic Cathinones | 10 - 30 ng/mL | 30 - 100 ng/mL | 100 - 1000 ng/mL | N/A | [5] |
| LC-MS/MS (QqQ) | 11 Synthetic Cathinones | 0.04 - 0.16 ng/mL | 0.2 ng/mL | N/A | >80% for most | [10] |
| LC-MS/MS (Orbitrap) | 11 Synthetic Cathinones | 0.005 - 0.035 ng/mL | 0.05 - 0.2 ng/mL | 0.05 - 200 ng/mL | >80% for most | [11] |
| UPLC-MS/MS | 10 Synthetic Cathinones | N/A | 1 ng/mL | 1 - 500 ng/mL | 87.4 - 100.5% | |
| LC-HRMS | MDPV and metabolites (in plasma) | 0.1 ng/mL | 0.25 ng/mL | 0.25 - 1000 ng/mL | 36 - 93% | [7][8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for MDPV9 in Urine
This protocol is based on a mixed-mode cation exchange SPE method that provides high recovery and minimizes matrix effects.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Urine sample
-
Internal standard (e.g., MDPV-d8)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Deionized water
-
Ammonium hydroxide
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine, add the internal standard.
-
Vortex mix for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.
-
-
Elution:
-
Elute the analytes with 2 mL of a freshly prepared solution of isopropanol containing 5% ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for MDPV9 in Urine
This protocol is a general procedure for the extraction of basic drugs like synthetic cathinones from urine.
Materials:
-
Urine sample
-
Internal standard (e.g., MDPV-d8)
-
Sodium hydroxide solution (1 M)
-
Extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol)
-
Sodium sulfate (anhydrous)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To 2 mL of urine, add the internal standard.
-
Vortex mix for 30 seconds.
-
-
pH Adjustment:
-
Add 1 M sodium hydroxide solution dropwise to adjust the pH of the urine sample to > 9.
-
-
Extraction:
-
Add 5 mL of the extraction solvent.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Solvent Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS/MS or a derivatization solvent for GC-MS).
-
Visualizations
Caption: General experimental workflow for the detection of MDPV9 in urine.
Caption: Troubleshooting logic for low signal intensity in LC-MS/MS analysis.
References
- 1. ojp.gov [ojp.gov]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ojp.gov [ojp.gov]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 3,4-Methylenedioxy PV9 (MDPV9) Hydrochloride Administration in Rats
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to protocol refinement for the administration of 3,4-Methylenedioxy PV9 (MDPV9) hydrochloride in rats. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MDPV9?
A1: MDPV9 is a synthetic cathinone that acts as a potent psychomotor stimulant. Its primary mechanism of action is the inhibition of dopamine transporters (DAT) and norepinephrine transporters (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1] This blockage of reuptake enhances cell-to-cell monoamine signaling.[1]
Q2: What are the reported dosages for MDPV9 administration in rats?
A2: Reported dosages for MDPV9 in rats vary depending on the route of administration and the experimental paradigm. For subcutaneous (s.c.) administration, studies have used doses of 0.5, 1.0, and 2.0 mg/kg to examine pharmacokinetic and pharmacodynamic effects. In intravenous (i.v.) self-administration studies, a dose of 0.05 mg/kg per infusion has been utilized.
Q3: What is a suitable vehicle for dissolving MDPV9 hydrochloride for administration?
A3: MDPV9 hydrochloride is soluble in several vehicles. According to supplier data, it can be dissolved in:
-
Phosphate-buffered saline (PBS, pH 7.2) at approximately 2 mg/ml.
-
Ethanol at approximately 25 mg/ml.
-
DMSO at approximately 10 mg/ml.
-
DMF at approximately 10 mg/ml.[2]
For in vivo studies, sterile 0.9% saline is a commonly used and physiologically compatible vehicle for many synthetic cathinones.[3] It is recommended to prepare fresh solutions for each experiment and filter-sterilize the solution before administration.
Q4: What are the expected behavioral effects of MDPV9 administration in rats?
A4: Administration of MDPV9 in rats typically induces psychomotor stimulant effects, including increased locomotor activity and stereotypy. These behavioral effects are dose-dependent.
Q5: What is the pharmacokinetic profile of MDPV9 in rats?
A5: Following subcutaneous administration, MDPV9 is rapidly absorbed, with maximum plasma concentrations (Cmax) reached within approximately 20 minutes. The pharmacokinetics of MDPV9 have been shown to be linear, with Cmax and area-under-the-curve (AUC) increasing proportionally with the administered dose.
Troubleshooting Guides
Subcutaneous (s.c.) Injection
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Leakage from injection site | - Needle withdrawal technique.- Injection volume too large for the site.- Solution viscosity. | - After injection, gently apply pressure to the site with a sterile swab for a few seconds.[4]- Withdraw the needle smoothly at the same angle of entry.[4]- For viscous solutions, inject slowly and steadily.[4]- If leakage persists, consider dividing the dose into multiple injection sites.[5] |
| Abscess or inflammation at injection site | - Non-sterile technique.- Irritating vehicle or drug solution.- Repeated injections at the same site. | - Ensure the use of sterile syringes, needles, and drug solution for every injection.[6][7][8]- While not mandatory, disinfecting the injection site with 70% alcohol is recommended.[8][9]- If the solution is suspected to be an irritant, consider further dilution if possible, or select an alternative, non-irritating vehicle.[10]- Rotate injection sites for repeated administrations.[11] |
| No observable drug effect | - Incorrect injection technique (e.g., intradermal instead of subcutaneous).- Inaccurate dose calculation or preparation. | - Ensure the needle fully penetrates the subcutaneous space by "tenting" the skin and inserting the needle at the base.[8][11]- Aspirate before injecting to ensure a blood vessel has not been entered (though this is rare with s.c. injections).[8]- Double-check all calculations for dosing and ensure the drug is fully dissolved in the vehicle. |
| Bruising at the injection site | - Damage to small capillaries during injection.- Pinching the skin too tightly during restraint. | - Apply gentle pressure after needle withdrawal to minimize bleeding.[12]- Use proper restraint techniques that do not apply excessive pressure to the injection area.[13]- Bruising is typically self-limiting and should resolve without intervention.[12][13] |
Intravenous (i.v.) Tail Vein Injection
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Difficulty locating or accessing the tail vein | - Vasoconstriction.- Dehydration.- Improper restraint. | - Warm the rat's tail by placing it in warm water (30-35°C) or using a warming lamp/box (28-30°C) for a few minutes to induce vasodilation.[14][15]- Ensure the animal is properly hydrated.- Use an appropriate restraint device to minimize movement and stress.[14][16] |
| Extravasation (injection outside the vein) | - Incorrect needle placement.- Needle dislodged during injection. | - A blister or swelling at the injection site indicates extravasation. Immediately stop the injection.[16]- Withdraw the needle and apply gentle pressure.[17]- Re-attempt the injection at a more proximal site (closer to the body) with a new sterile needle.[15]- To dilute potentially irritating compounds, administration of sterile 0.9% saline to the affected area may be considered.[18] |
| Vein collapse | - Aspiration is too forceful.- Needle gauge is too large. | - Aspiration is generally not recommended for tail vein injections as it can cause the small vein to collapse.[16]- Use the smallest appropriate needle gauge (e.g., 25-27G for rats).[16][17] |
| No blood flash in the needle hub | - Needle is not in the vein. | - Carefully advance or retract the needle slightly. The needle should slide easily into the vein.[17]- A successful injection will have no resistance, and the vein may blanch as the solution is administered.[17] |
| Catheter Patency Issues (for chronic infusion) | - Blood clot formation.- Catheter dislodgement. | - Regularly flush the catheter with heparinized saline to prevent clotting.- Ensure the catheter is securely sutured and protected to prevent the animal from dislodging it. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of MDPV9 in Rats (Subcutaneous Administration)
| Dose (mg/kg) | Cmax (µg/L) | Tmax (minutes) | AUC (µg·min/L) |
| 0.5 | 74.2 | ~12.9 - 18.6 | 11,366 |
| 1.0 | - | ~12.9 - 18.6 | - |
| 2.0 | 271.3 | ~12.9 - 18.6 | 47,724 |
Data extrapolated from published studies. Cmax and AUC values are for the parent compound MDPV9. Tmax represents the range observed across the specified doses.
Table 2: Recommended Injection Parameters for Rats
| Route | Needle Gauge | Max Bolus Volume (ml/kg) | Max Slow Injection Volume (ml/kg) |
| Subcutaneous | 23-25G | 5 | 10 |
| Intravenous (Tail Vein) | 25-27G | 5 | 10 |
| Intraperitoneal | 23-25G | 10 | - |
These are general guidelines. The exact volume may depend on the specific substance and experimental protocol.[7][13][17]
Experimental Protocols
Protocol 1: Preparation of MDPV9 Hydrochloride Solution for Injection
-
Objective: To prepare a sterile solution of MDPV9 hydrochloride for in vivo administration.
-
Materials:
-
3,4-Methylenedioxy PV9 hydrochloride powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
-
-
Procedure:
-
Calculate the required amount of MDPV9 hydrochloride based on the desired concentration and final volume.
-
Aseptically weigh the MDPV9 hydrochloride powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the MDPV9 hydrochloride is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile vial.
-
Label the vial with the compound name, concentration, and date of preparation.
-
It is recommended to use freshly prepared solutions for each experiment.
-
Protocol 2: Subcutaneous (s.c.) Administration of MDPV9 in Rats
-
Objective: To administer a precise dose of MDPV9 hydrochloride via the subcutaneous route.
-
Materials:
-
Procedure:
-
Restrain the rat securely. The loose skin over the dorsal midline (scruff) is a common injection site.[8][9]
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[13]
-
Aspirate by pulling back slightly on the plunger to ensure a blood vessel has not been entered. There should be negative pressure.[8]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile swab if necessary.[4]
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 3: Intravenous (i.v.) Tail Vein Administration of MDPV9 in Rats
-
Objective: To administer a precise dose of MDPV9 hydrochloride directly into the systemic circulation.
-
Materials:
-
Prepared sterile MDPV9 solution
-
Appropriately sized sterile syringe and needle (e.g., 25-27G)[17] or butterfly catheter
-
Rat restrainer
-
Warming device (e.g., heat lamp, warming pad)
-
70% alcohol swabs
-
-
Procedure:
-
Place the rat in a suitable restrainer.
-
Warm the tail using a warming device to induce vasodilation and improve vein visibility.[14][15]
-
Swab the tail with a 70% alcohol swab to clean the injection site and further enhance vein visualization.[19]
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[16][17]
-
A successful insertion may result in a small "flash" of blood in the needle hub.
-
Inject the solution slowly. There should be no resistance, and the vein may blanch.[17] If resistance or swelling occurs, stop immediately as this indicates extravasation.
-
Withdraw the needle and apply firm but gentle pressure to the injection site with a sterile swab to prevent bleeding.[19]
-
Return the animal to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: MDPV9 inhibits DAT and NET, increasing synaptic dopamine and norepinephrine.
Caption: General experimental workflow for MDPV9 administration in rats.
Caption: Logical workflow for troubleshooting common injection issues.
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. MDMA-like discriminative stimulus effects of seven cathinones in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. queensu.ca [queensu.ca]
- 10. gadconsulting.com [gadconsulting.com]
- 11. research.vt.edu [research.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. researchanimaltraining.com [researchanimaltraining.com]
- 15. research.vt.edu [research.vt.edu]
- 16. depts.ttu.edu [depts.ttu.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 19. research.vt.edu [research.vt.edu]
Technical Support Center: Minimizing Variability in Behavioral Studies with 3,4-Methylenedioxy PV9 (MDPV9)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral studies involving the novel psychoactive substance 3,4-Methylenedioxy PV9 (MDPV9). Given the limited direct research on MDPV9, this guidance is substantially informed by studies on its close structural analog, 3,4-Methylenedioxypyrovalerone (MDPV), and other synthetic cathinones.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-Methylenedioxy PV9 (MDPV9) and what is its expected mechanism of action?
A1: 3,4-Methylenedioxy PV9 (MDPV9) is an analytical reference standard structurally categorized as a synthetic cathinone[1][2]. It is a homolog of the more well-known compound, 3,4-Methylenedioxypyrovalerone (MDPV)[1]. Based on the pharmacology of MDPV and other pyrovalerone cathinones, MDPV9 is predicted to act as a potent norepinephrine-dopamine reuptake inhibitor (NDRI)[3][4]. This action increases the extracellular concentrations of dopamine and norepinephrine in the brain, leading to significant psychostimulant effects[5].
Q2: What are the primary metabolites of related compounds like MDPV, and how might they influence behavioral studies?
A2: In studies with MDPV in rats, the primary metabolites are 3,4-dihydroxypyrovalerone (3,4-catechol-PV) and 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV)[6][7]. These metabolites may have different pharmacokinetic and pharmacodynamic profiles than the parent compound. For instance, in rats, MDPV metabolites peak later than MDPV and may not be as active or may not readily cross the blood-brain barrier[7][8]. It is crucial to consider the potential contribution of active metabolites to the observed behavioral phenotype, especially in chronic dosing paradigms.
Q3: What are the expected behavioral effects of MDPV9 in animal models?
A3: Based on studies with MDPV, MDPV9 is expected to be a potent locomotor stimulant[5]. In rats, MDPV is approximately ten times more potent than cocaine in stimulating locomotor activity[5]. Researchers can anticipate dose-dependent increases in horizontal and vertical activity, as well as stereotyped behaviors at higher doses. It is also likely to have a high potential for abuse, as suggested by its structural similarity to MDPV, which demonstrates robust self-administration and conditioned place preference in rodents[4].
Q4: How can I prepare a stable solution of MDPV9 for in vivo administration?
A4: MDPV9 hydrochloride is soluble in various solvents. For in vivo studies, preparation in sterile saline or a vehicle containing a small amount of a solubilizing agent like DMSO, followed by dilution in saline, is common. One suggested protocol for a related compound involves creating a stock solution in DMSO and then diluting it in a vehicle such as polyethylene glycol 300 (PEG300) and saline[9]. It is critical to establish the stability and solubility of your specific batch of MDPV9 in the chosen vehicle and to ensure the final concentration of any organic solvent is low enough to not produce behavioral effects on its own. Always prepare fresh solutions on the day of the experiment to minimize degradation.
Q5: What are the key factors that can introduce variability in behavioral studies with psychostimulants like MDPV9?
A5: Variability in behavioral studies can arise from several sources:
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Animal-related factors: Genetic background, sex, age, and individual differences in stress reactivity can all contribute to varied responses.
-
Environmental factors: Housing conditions (e.g., enrichment, cage density), lighting, noise levels, and room temperature can significantly impact behavior.
-
Experimenter-related factors: Handling techniques, time of day for testing, and subtle differences in experimental procedures can introduce variability.
-
Drug-related factors: Purity of the compound, stability of the dosing solution, and the route and volume of administration must be consistent.
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Acclimation | Ensure all animals have a consistent acclimation period to the testing room and the locomotor activity chambers. A 30-60 minute habituation period is often recommended. |
| Handling Stress | Utilize consistent and low-stress handling techniques for all animals. Avoid tail-lifting and consider using tunnels or cupping for transport to the testing apparatus. |
| Time of Day Effects | Conduct all behavioral testing during the same phase of the animals' light-dark cycle, as circadian rhythms significantly influence locomotor activity. |
| Environmental Stimuli | Minimize extraneous noise and light in the testing room. Use a white noise generator to mask sudden sounds. |
| Dosing Inaccuracy | Ensure precise and consistent dosing for all animals. Use calibrated equipment and a consistent injection volume relative to body weight. |
Issue 2: Failure to Observe Conditioned Place Preference (CPP)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose Selection | Conduct a dose-response study to identify an effective dose. Very low doses may be insufficient to induce a preference, while very high doses may produce aversive effects or interfere with learning. |
| Insufficient Conditioning | Ensure a sufficient number of conditioning sessions. For some compounds, multiple pairings of the drug with the context are necessary. |
| Contextual Bias | Conduct a pre-test to determine if animals have an inherent preference for one of the conditioning chambers. A biased design, where the drug is paired with the initially non-preferred side, can sometimes reveal a clearer preference. |
| Stress-Induced Aversion | Excessive handling or stressful injection procedures can lead to a conditioned place aversion that masks the rewarding effects of the drug. |
| Procedural Timing | The timing between drug administration and placement in the conditioning chamber should be consistent and based on the pharmacokinetic profile of the drug to ensure conditioning occurs during peak drug effect. |
Issue 3: Inconsistent Self-Administration Behavior
| Potential Cause | Troubleshooting Steps |
| Catheter Patency Issues | Regularly check catheter patency to ensure reliable drug delivery. A blocked or leaky catheter is a common source of variability. |
| Inadequate Training | Ensure animals are adequately trained to lever press for a reinforcer (e.g., food) before introducing the drug. |
| Dose per Infusion | The unit dose of the drug is critical. Conduct a dose-response study to find a dose that maintains stable responding without causing excessive motor impairment or satiety. |
| Schedule of Reinforcement | A fixed-ratio 1 (FR1) schedule is often used for acquisition, but more complex schedules may be needed to assess motivation and prevent rapid satiation. |
| Extraneous Cues | Ensure that the self-administration chambers are free from distracting stimuli and that the cues associated with drug infusion (e.g., auditory tones, lights) are consistent. |
Data Presentation
Table 1: Pharmacokinetic Parameters of MDPV in Rats (Subcutaneous Administration)
Data extrapolated from studies on MDPV and may serve as an initial guide for MDPV9.
| Dose (mg/kg) | Cmax (µg/L) | Tmax (min) | AUC (min·µg/L) |
| 0.5 | 74.2 | 18.6 | 5393 ± 1129 |
| 1.0 | 145.4 | 12.9 | 11277 ± 1177 |
| 2.0 | 271.3 | 15.7 | 23163 ± 4477 |
Source: Adapted from Anizan et al., 2015.[6]
Table 2: Recommended Dose Ranges for Behavioral Assays with MDPV in Rodents
These doses for MDPV may provide a starting point for dose-finding studies with MDPV9.
| Behavioral Assay | Species | Route of Administration | Dose Range (mg/kg) | Expected Effect |
| Locomotor Activity | Rat | Subcutaneous | 0.5 - 2.0 | Increased horizontal and vertical activity |
| Locomotor Activity | Mouse | Intraperitoneal | 1.0 - 10.0 | Dose-dependent increases in ambulation |
| Drug Discrimination | Rat | Intraperitoneal | 0.5 (training dose) | Generalization to cocaine and methamphetamine |
| Conditioned Place Preference | Rat | Intraperitoneal | 0.2 - 1.6 | Significant place preference |
Experimental Protocols
Protocol 1: Locomotor Activity Assessment
-
Habituation: Place animals in the testing room for at least 60 minutes before the experiment begins.
-
Baseline Activity: Place each animal into the center of the locomotor activity chamber and record activity for 30-60 minutes to establish a baseline.
-
Drug Administration: Remove animals from the chambers, administer the appropriate dose of MDPV9 or vehicle via the chosen route (e.g., intraperitoneal or subcutaneous injection).
-
Post-Injection Monitoring: Immediately return the animals to the same activity chambers and record locomotor activity for 60-120 minutes.
-
Data Analysis: Analyze data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Key parameters include total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
Protocol 2: Conditioned Place Preference (CPP)
-
Pre-Conditioning (Day 1): Place each animal in the CPP apparatus with free access to all compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 2-9):
-
Drug Pairing: On alternating days, administer MDPV9 and confine the animal to one of the conditioning compartments for 30 minutes.
-
Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite compartment for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Test (Day 10): Administer vehicle to all animals and place them in the central compartment with free access to all compartments for 15 minutes. Record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.
Protocol 3: Intravenous Self-Administration
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each animal under anesthesia. Allow for a recovery period of at least 5-7 days.
-
Acquisition:
-
Initially, train animals to press a lever for a food reward on a fixed-ratio 1 (FR1) schedule.
-
Once lever pressing is acquired, substitute the food reward with an intravenous infusion of MDPV9. Each lever press results in a single infusion of the drug.
-
Sessions are typically 2 hours per day for 10-14 days.
-
-
Dose-Response: Once stable responding is established, vary the dose of MDPV9 per infusion across sessions to determine the dose-response curve.
-
Extinction and Reinstatement:
-
Extinction: Replace the drug solution with saline. Lever presses no longer result in a drug infusion. Continue until responding decreases to a low level.
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Reinstatement: Test for reinstatement of drug-seeking behavior by presenting drug-associated cues, a priming injection of MDPV9, or a mild stressor.
-
-
Data Analysis: Key measures include the number of active versus inactive lever presses, the number of infusions earned, and the pattern of responding within and across sessions.
Mandatory Visualizations
Caption: Putative signaling pathway of MDPV9 as a dopamine and norepinephrine reuptake inhibitor.
Caption: General experimental workflow for behavioral studies with MDPV9.
Caption: Troubleshooting decision tree for addressing high data variability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3,4-Methylenedioxy PV9 (hydrochloride) | CAS#:24646-40-0 | Chemsrc [chemsrc.com]
- 3. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 4. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Hyperthermia in MDPV Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hyperthermia as a side effect in studies involving 3,4-Methylenedioxypyrovalerone (MDPV).
Troubleshooting Guides
Unexpected hyperthermia during your experiments can be a significant confound. This guide provides a systematic approach to troubleshooting and mitigating this side effect.
Immediate Steps for Unexpected Hyperthermia
If an animal exhibits an unexpected and rapid increase in core body temperature, consider the following immediate actions:
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Verify Temperature Reading: Ensure the temperature monitoring equipment is functioning correctly. If using a rectal probe, ensure proper insertion depth.[1]
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Assess Animal Welfare: Monitor the animal for other signs of distress, such as seizures, prostration, or respiratory distress.
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Reduce Ambient Temperature: If possible, lower the ambient temperature of the experimental room or housing chamber.
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Administer Cooling Measures: In severe cases, and if ethically approved by your institution's animal care and use committee, external cooling methods (e.g., cool cloths) may be considered.
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Consider Pharmacological Intervention: If part of your experimental design, administer pre-determined antagonists or agents to mitigate hyperthermia.
Experimental Workflow for Troubleshooting Hyperthermia
Caption: A logical workflow for troubleshooting hyperthermia in MDPV experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind MDPV-induced hyperthermia?
A1: MDPV-induced hyperthermia is primarily caused by its action as a potent reuptake inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET).[2][3] This leads to increased synaptic concentrations of these monoamines, which play a crucial role in thermoregulation. The effect is particularly pronounced at higher ambient temperatures.[4][5][6] While MDPV has a lower affinity for the serotonin transporter (SERT), serotonin may also be implicated in its hyperthermic effects, especially in warmer environments.[4]
Q2: How significant is the influence of ambient temperature on MDPV's hyperthermic effects?
A2: Ambient temperature is a critical factor. Studies have shown that MDPV induces a more pronounced hyperthermic effect at warmer ambient temperatures (e.g., 28-29°C) compared to cooler temperatures (e.g., 20-23°C).[4][6][7] In some cases, hyperthermia may be negligible at cooler temperatures but significant in warmer environments.[2][3] Therefore, precise control of ambient temperature is essential for the reproducibility of your studies.
Q3: What are the recommended methods for monitoring core body temperature in rodents during MDPV studies?
A3: The two most common and reliable methods are:
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Radiotelemetry: This involves the surgical implantation of a small transmitter that continuously monitors and transmits core body temperature and often locomotor activity data. This method is advantageous as it allows for continuous monitoring in freely moving, undisturbed animals.[1][8]
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Rectal Thermometry: This is a more traditional method involving the insertion of a lubricated probe into the rectum. While simpler, it can induce stress-induced hyperthermia, which may confound the results.[9][10][11] If using this method, it is crucial to habituate the animals to the procedure to minimize stress.
Q4: Are there any pharmacological agents that can be used to mitigate MDPV-induced hyperthermia in an experimental setting?
A4: Yes, studies have shown that pretreatment with certain monoamine reuptake inhibitors can attenuate MDPV-induced hyperthermia, particularly at warmer ambient temperatures. These include:
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Bupropion (Dopamine reuptake inhibitor) [4]
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Desipramine (Norepinephrine reuptake inhibitor) [4]
-
Fluoxetine (Serotonin reuptake inhibitor) [4]
It is important to note that these agents may have their own behavioral and physiological effects that need to be controlled for in your experimental design.
Q5: How does social housing or crowding affect MDPV-induced hyperthermia?
A5: Social housing and crowding can exacerbate drug-induced hyperthermia.[2] The increased social interaction and potential for increased physical activity in a group setting can contribute to a greater rise in body temperature following MDPV administration. Therefore, housing conditions should be carefully controlled and reported in your study.
Data Summary
Dose-Response of MDPV on Core Body Temperature in Rodents
| Species | MDPV Dose (mg/kg) | Route of Administration | Ambient Temperature (°C) | Maximum Change in Core Body Temperature (°C) | Reference |
| Mouse | 1-30 | i.p. | 20 | ~1.5 (not significantly different from saline) | [6] |
| Mouse | 3, 10, 30 | i.p. | 28 | Significant increase (up to ~2.0) | [6] |
| Rat | 2 | s.c. | ~22 (individually housed) | ~0.5 | [2] |
| Rat | 4 | s.c. | ~22 (individually housed) | ~0.5 | [2] |
| Rat | 2 | s.c. | ~22 (group housed) | up to 2.0 | [2] |
| Rat | 4 | s.c. | ~22 (group housed) | up to 2.0 | [2] |
Experimental Protocols
Protocol 1: Measurement of Core Body Temperature using Radiotelemetry
Objective: To continuously monitor core body temperature in mice following MDPV administration.
Materials:
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Implantable radiotelemetry transmitters (e.g., DSI, ETA-F10)
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Receiver board and data acquisition system (e.g., DSI PhysioTel)
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Surgical tools for implantation
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Anesthesia and analgesics
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MDPV solution and vehicle control
-
Temperature-controlled experimental chambers
Procedure:
-
Surgical Implantation:
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Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant the radiotelemetry transmitter into the peritoneal cavity following aseptic surgical procedures.
-
Administer post-operative analgesics as per your institution's guidelines.
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Allow the animal to recover from surgery for at least one week before the experiment.[8]
-
-
Acclimation:
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House the animals individually in their home cages placed on the receiver boards within the temperature-controlled chambers.
-
Acclimate the animals to the experimental setup for at least 24 hours before the experiment.
-
-
Experiment:
-
Record baseline temperature and activity for at least 30 minutes before drug administration.
-
Administer the appropriate dose of MDPV or vehicle control via the desired route (e.g., intraperitoneal injection).
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Continuously record core body temperature and locomotor activity for the desired duration of the study (e.g., 4-6 hours).
-
-
Data Analysis:
-
Analyze the change in core body temperature from baseline over time.
-
Protocol 2: Measurement of Core Body Temperature using Rectal Thermometry
Objective: To measure core body temperature in rats at discrete time points following MDPV administration.
Materials:
-
Digital rectal thermometer with a flexible probe
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Lubricant
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Animal restraint device (if necessary)
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MDPV solution and vehicle control
Procedure:
-
Habituation:
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Handle the rats and simulate the rectal probe insertion procedure for several days leading up to the experiment to minimize stress-induced hyperthermia.[9]
-
-
Experiment:
-
Gently restrain the rat.
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Lubricate the rectal probe and insert it to a consistent depth (e.g., 2-3 cm) into the rectum.
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Record the baseline temperature before drug administration.
-
Administer the appropriate dose of MDPV or vehicle control.
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Measure rectal temperature at predetermined time points (e.g., 30, 60, 90, 120 minutes) post-administration.
-
-
Data Analysis:
-
Calculate the change in rectal temperature from baseline at each time point.
-
Signaling Pathway
Proposed Signaling Pathway for MDPV-Induced Hyperthermia
Caption: MDPV inhibits monoamine transporters, leading to hyperthermia.
References
- 1. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]
- 2. Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat [frontiersin.org]
- 4. Role of monoaminergic systems and ambient temperature in bath salts constituent 3,4-methylenedioxypyrovalerone (MDPV) elicited hyperthermia and locomotor stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo effects of abused 'bath salt' constituent 3,4-methylenedioxypyrovalerone (MDPV) in mice: drug discrimination, thermoregulation, and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Effects of Abused ‘Bath Salt' Constituent 3,4-methylenedioxypyrovalerone (MDPV) in Mice: Drug Discrimination, Thermoregulation, and Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Ambient Temperature on Locomotor Activity and Place Conditioning Elicited by Abused Psychostimulants in Mice: Role of 3,4-methylenedioxy moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implantation of Radiotelemetry Transmitters Yielding Data on ECG, Heart Rate, Core Body Temperature and Activity in Free-moving Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Procedure of rectal temperature measurement affects brain, muscle, skin and body temperatures and modulates the effects of intravenous cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of temperature in the rat by rectal probe and telemetry yields compatible results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of body temperature in normothermic and febrile rats: Limitations of using rectal thermometry - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to prevent racemization of MDPV enantiomers during analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to prevent the racemization of 3,4-Methylenedioxypyrovalerone (MDPV) enantiomers during analysis.
Frequently Asked Questions (FAQs)
Q1: What is MDPV and why is the analysis of its enantiomers important?
A1: 3,4-Methylenedioxypyrovalerone (MDPV) is a synthetic cathinone and a chiral psychoactive substance.[1] Like other chiral molecules, its enantiomers, (R)-MDPV and (S)-MDPV, can exhibit different pharmacological and toxicological effects.[2][3] Therefore, it is crucial to use enantioselective analytical methods to accurately quantify each enantiomer and understand their individual contributions to the overall biological activity. Most synthetic cathinones are sold as racemic mixtures, meaning they contain equal amounts of both enantiomers.[4]
Q2: What is racemization and how does it affect the analysis of MDPV enantiomers?
A2: Racemization is the process in which a pure enantiomer converts into a mixture of both enantiomers, ultimately forming a racemic mixture. For cathinone derivatives like MDPV, this can occur through keto-enol tautomerism.[4] If racemization occurs during sample preparation, storage, or analysis, it can lead to inaccurate quantification of the individual enantiomers, potentially compromising the interpretation of experimental results.[1]
Q3: What are the main factors that can induce racemization of MDPV enantiomers?
A3: The primary factors known to induce racemization of MDPV enantiomers are elevated temperature and non-neutral pH conditions (both acidic and basic).[5][6] Studies have shown that increasing the temperature and exposure time can lead to a higher degree of racemization.[5]
Q4: How can I prevent or minimize racemization during my experiments?
A4: To minimize racemization, it is recommended to:
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Control Temperature: Store samples at low temperatures (e.g., in a refrigerator at 4°C or a freezer at -20°C) and avoid prolonged exposure to room temperature or higher.[7] Perform analytical procedures at controlled room temperature whenever possible.
-
Maintain Neutral pH: Keep the pH of solutions as close to neutral (pH 7) as possible. Avoid strongly acidic or basic conditions during sample preparation and in the analytical mobile phase if feasible.[1]
-
Freshly Prepare Solutions: Prepare working solutions of MDPV enantiomers fresh daily to reduce the likelihood of racemization over time.[8]
-
Optimize Analytical Method: Use a validated, rapid chiral separation method to minimize the analysis time and potential for on-column racemization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Peak tailing or poor resolution of enantiomers. | Inappropriate chiral stationary phase (CSP) or mobile phase composition. | - Ensure you are using a suitable CSP for MDPV, such as an amylose-based or cellulose-based column.[5][9]- Optimize the mobile phase composition. For reversed-phase LC, a common mobile phase consists of an ammonium bicarbonate buffer and acetonitrile.[1][2]- Adjust the flow rate to improve separation.[1] |
| Inconsistent enantiomeric ratio (e.r.) between replicate injections. | Racemization is occurring in the autosampler. | - Lower the temperature of the autosampler.[5]- Reduce the time samples spend in the autosampler before injection. |
| Pure enantiomer standard shows a small peak for the other enantiomer. | - The initial purity of the standard is not 100%.- Racemization has occurred during storage of the stock solution. | - Always check the certificate of analysis for the enantiomeric purity of your standard. It is known that some commercially available enantiomer stock solutions are not ~99.9% pure.[1]- Store stock solutions at low temperatures (-20°C) and prepare fresh working solutions.[10] |
| Significant racemization is observed even with controlled temperature and pH. | Matrix effects from complex biological samples (e.g., blood, urine). | - Optimize your sample preparation procedure (e.g., solid-phase extraction) to remove interfering substances.[11]- Consider using a deuterated internal standard for more accurate quantification.[11] |
Quantitative Data on MDPV Enantiomer Stability
The stability of MDPV enantiomers is highly dependent on temperature. The following table summarizes the observed racemization under different conditions.
| Temperature | Time | (S)-MDPV Enantiomeric Ratio (%) | (R)-MDPV Enantiomeric Ratio (%) | Reference |
| Room Temperature | 48 hours | Stable (minor/no changes) | Stable (minor/no changes) | [5] |
| 37°C | 24 hours | Stable (minor/no changes) | Stable (minor/no changes) | [5] |
| 37°C | 48 hours | 96:4 (starts to racemize) | Higher degree of racemization observed | [5][6] |
| 70°C | 24 hours | Significant racemization | Significant racemization | [6] |
Note: R-(+)-MDPV appears to undergo racemization to a greater degree and more rapidly than S-(-)-MDPV.[5]
Experimental Protocols
Protocol 1: Chiral Separation of MDPV Enantiomers by LC-UV
This protocol is based on a method developed for the enantioselective monitoring of MDPV.[1]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Chiral Column: Daicel® 3 μm—CHIRALPAK® IF-3 (150 x 4.6 mm I.D.).
-
Mobile Phase: 5 mM ammonium bicarbonate (pH 8.8) in ultra-pure water and acetonitrile (10:90, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at a specified wavelength (e.g., 254 nm).
-
Elution Order: Under these conditions, (R)-MDPV is the first eluted enantiomer, followed by (S)-MDPV.[1]
Protocol 2: pH Stability Test
This protocol can be used to evaluate the stability of MDPV enantiomers at different pH values.[1]
-
Sample Preparation: Prepare solutions of the pure (R)- and (S)-MDPV enantiomers at a concentration of 0.10 µg/mL in ultra-pure water.
-
pH Adjustment: Adjust the pH of the solutions to desired levels (e.g., 2.0, 3.0, 7.0, and 8.0) using dilute phosphoric acid or sodium hydroxide.
-
Analysis: Analyze the solutions immediately after preparation using a validated chiral LC method.
-
Incubation: Store the solutions at room temperature in an autosampler.
-
Re-analysis: Re-analyze the solutions after 24 hours to determine if any change in the enantiomeric ratio has occurred.
Visualizations
Caption: Workflow for the enantioselective analysis of MDPV.
Caption: Factors influencing MDPV racemization and prevention.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral determination of 3,4-methylenedioxypyrovalerone enantiomers in rat serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) | Semantic Scholar [semanticscholar.org]
- 4. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 8. Reinforcing effects of abused “bath salts” constituents 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP) and their enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
comparative analysis of 3,4-Methylenedioxy PV9 and MDPV
A detailed examination of the chemical, pharmacological, and toxicological profiles of 3,4-Methylenedioxypyrovalerone (MDPV) and its lesser-known derivative, 3,4-Methylenedioxy PV9 (MDPV9).
This guide provides a comprehensive comparative analysis of 3,4-Methylenedioxypyrovalerone (MDPV) and 3,4-Methylenedioxy PV9 (MDPV9) for researchers, scientists, and drug development professionals. While extensive data exists for MDPV, a potent synthetic cathinone, information on MDPV9 is significantly limited. This document summarizes the available experimental data, presents it in a structured format, and visualizes key aspects of their chemical structures and metabolic pathways.
Chemical Structure
The primary structural difference between MDPV and MDPV9 lies in the length of the alkyl chain attached to the alpha-carbon of the phenethylamine core. MDPV possesses a pentyl chain, whereas MDPV9, also known as the "MDPV three carbon homolog," features an octyl chain. This variation in alkyl chain length is expected to influence the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecule.
Caption: Chemical structures of MDPV and 3,4-Methylenedioxy PV9.
Comparative Data
The following tables summarize the available quantitative data for both compounds. A significant disparity in the volume of research is evident, with MDPV being extensively characterized while data for MDPV9 is sparse.
Table 1: Physicochemical and Pharmacological Properties
| Property | 3,4-Methylenedioxy PV9 (MDPV9) | 3,4-Methylenedioxypyrovalerone (MDPV) |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-octanone | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one[1] |
| Molecular Formula | C₁₉H₂₇NO₃ | C₁₆H₂₁NO₃[1] |
| Molecular Weight | 317.42 g/mol | 275.34 g/mol [1] |
| Pharmacological Class | Cathinone derivative | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[2] |
| Mechanism of Action | Not well-characterized | Potent inhibitor of dopamine (DAT) and norepinephrine (NET) transporters[3] |
| Receptor Binding Affinities (IC₅₀ nM) | Data not available | DAT: 4.0 ± 0.6 NET: 25.9 ± 5.6 SERT: 3305 ± 485 |
| In Vitro Potency | Data not available | 10-fold more potent than cocaine as a dopamine transporter blocker[4][5] |
Table 2: Toxicological Data
| Parameter | 3,4-Methylenedioxy PV9 (MDPV9) | 3,4-Methylenedioxypyrovalerone (MDPV) |
| In Vitro Cytotoxicity (LC₅₀, µM) | BEAS-2B: 12.8 Human Aortic Endothelia: 25.3 HASM: 33.7 SK-N-SH: 42.1 A172: 45.6 HepG2: 50.2 MKN45: 61.9 DLD1: 67.5[6] | Induces concentration-dependent cell viability loss in primary rat hepatocytes.[7] Cytotoxic at all tested concentrations (0.5mM-2.5mM) in bovine brain microvessel endothelial cells. |
| Hepatotoxicity | Data not available | Induces hepatocellular damage, with mechanisms involving oxidative stress, GSH depletion, and activation of apoptotic pathways.[8] |
Experimental Protocols
Detailed experimental methodologies for MDPV are widely published. Due to the limited research on MDPV9, specific protocols for this compound are not available. The following outlines a typical experimental workflow for assessing the in vitro hepatotoxicity of a compound like MDPV.
Caption: A generalized workflow for in vitro hepatotoxicity studies.
Signaling and Metabolic Pathways of MDPV
MDPV primarily exerts its effects by blocking the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. Its metabolism is a multi-step process primarily occurring in the liver.
Metabolic Pathway of MDPV
The metabolism of MDPV involves O-demethylenation of the methylenedioxy ring, followed by O-methylation and subsequent conjugation for excretion.[3][4][9][10]
Caption: The primary metabolic cascade of MDPV.
Conclusion
This comparative analysis highlights the significant knowledge gap between MDPV and its derivative, MDPV9. While MDPV is a well-characterized potent psychostimulant with a clear mechanism of action and metabolic profile, MDPV9 remains largely unstudied. The available data on MDPV9 is limited to its chemical structure and some preliminary in vitro toxicity screenings. The elongation of the alkyl chain in MDPV9 is a notable structural modification that warrants further investigation to understand its impact on the compound's pharmacological and toxicological properties. Future research is crucial to elucidate the full profile of 3,4-Methylenedioxy PV9 to enable a comprehensive comparison with MDPV and to assess its potential risks and effects. Researchers are encouraged to utilize the established experimental protocols for MDPV as a starting point for the characterization of MDPV9.
References
- 1. Methylenedioxypyrovalerone | C16H21NO3 | CID 20111961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3,4-Methylenedioxypyrovalerone (MDPV): in vitro mechanisms of hepatotoxicity under normothermic and hyperthermic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat [frontiersin.org]
Validating the Reinforcing Effects of PV9 Using Conditioned Place Preference: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the reinforcing effects of the novel psychoactive substance PV9 (α-Pyrrolidinononaphenone) using the conditioned place preference (CPP) paradigm. While direct, peer-reviewed experimental data on PV9 in a CPP paradigm is not publicly available at the time of this publication, this guide offers a comprehensive overview of the methodology and presents comparative data for well-characterized psychostimulants: α-PVP, mephedrone, and cocaine. This information serves as a benchmark for designing and interpreting future studies on PV9 and other novel psychoactive substances.
Introduction to Conditioned Place Preference (CPP)
The Conditioned Place Preference (CPP) paradigm is a widely used preclinical behavioral model to assess the rewarding or aversive properties of drugs. The test relies on classical conditioning, where an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment is indicative of the substance's reinforcing (rewarding) properties and is considered a predictor of its abuse potential.
Experimental Protocols
A typical CPP experiment involves three distinct phases: pre-conditioning (habituation and baseline preference test), conditioning, and post-conditioning (preference test).
Pre-Conditioning Phase (Day 1)
-
Habituation: Each animal is placed in the center compartment of a three-compartment apparatus and allowed to freely explore all compartments for a set period (e.g., 15-30 minutes). This allows for acclimation to the novel environment.
-
Baseline Preference: The time spent in each of the two larger, contextually distinct compartments is recorded to determine any initial, unconditioned preference for one side over the other. An unbiased design randomly assigns the drug-paired compartment, while a biased design pairs the drug with the initially non-preferred compartment.
Conditioning Phase (Days 2-9)
-
Drug and Vehicle Pairings: Over several days (typically 4-8), animals receive alternating injections of the test compound (e.g., PV9) and a vehicle control (e.g., saline).
-
Confined Exposure: Immediately following a drug injection, the animal is confined to one of the conditioning compartments for a specific duration (e.g., 30 minutes). On alternate days, following a vehicle injection, the animal is confined to the opposite compartment. The order of drug and vehicle conditioning days is counterbalanced across subjects.
Post-Conditioning Phase (Day 10)
-
Preference Test: In a drug-free state, each animal is again placed in the central compartment and allowed to freely explore the entire apparatus for a set period (e.g., 15-30 minutes).
-
Data Analysis: The time spent in the drug-paired and vehicle-paired compartments is recorded. A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline and/or the time spent in the vehicle-paired compartment indicates a conditioned place preference, suggesting the drug has reinforcing effects.
Comparative Data for Psychostimulants
The following tables summarize key data for α-PVP, mephedrone, and cocaine, which serve as relevant comparators for PV9 due to their presumed similar mechanisms of action as monoamine transporter inhibitors.
Table 1: Conditioned Place Preference Data for Comparator Psychostimulants in Rodents
| Compound | Species | Dose Range (mg/kg, i.p.) | Conditioning Schedule | Outcome |
| α-PVP | Rat (Male) | 1.5, 3.0, 6.0 | 4 drug/4 vehicle days | Dose-dependent CPP |
| Mephedrone | Rat & Mouse | 30 | 5 drug/5 vehicle days | Significant CPP |
| Cocaine | Mouse | 5, 10 | 4 drug/4 vehicle days | Significant CPP |
Table 2: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |
| α-PVP (S-enantiomer) | ~10-20 | >200,000 |
| Mephedrone | ~1,500 - 5,900 | ~7,600 - 19,300 |
| Cocaine | ~200 | ~494 |
Note: Lower Ki values indicate higher binding affinity.
Table 3: Locomotor Activity Effects of Comparator Psychostimulants in Rodents
| Compound | Species | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity |
| α-PVP | Rat | 1.0, 5.6, 10.0 | Significant increase at lower doses |
| Mephedrone | Rat | 3, 5, 10, 30 | Dose-dependent increase |
| Cocaine | Mouse | 4, 8, 12 | Dose-dependent increase |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a conditioned place preference experiment.
Caption: Conditioned Place Preference Experimental Workflow.
Signaling Pathway
The reinforcing effects of psychostimulants like PV9 are primarily mediated by their interaction with the dopaminergic reward pathway in the brain. These compounds typically block the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the nucleus accumbens.
Caption: PV9's Proposed Mechanism in the Dopaminergic Reward Pathway.
Conclusion
While specific experimental data for PV9 in a conditioned place preference paradigm is currently unavailable, the established protocols and comparative data for other psychostimulants provide a robust framework for its future evaluation. Based on its structural similarity to other pyrovalerone derivatives, it is hypothesized that PV9 will induce a dose-dependent conditioned place preference, indicative of its reinforcing properties and abuse potential. This effect is likely mediated by its action as a dopamine transporter inhibitor, leading to increased dopaminergic neurotransmission in the brain's reward circuitry. Further empirical studies are necessary to confirm these hypotheses and to fully characterize the psychoactive profile of PV9.
Cross-Reactivity of 3,4-MDPHP Metabolites in Ecstasy Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of novel psychoactive substances (NPS) such as the synthetic cathinone 3,4-Methylenedioxy-α-pyrrolidinohexanophenone (3,4-MDPHP) presents a significant challenge to conventional drug screening methodologies. A critical issue is the potential for cross-reactivity of NPS metabolites with immunoassays designed for common drugs of abuse, leading to erroneous results. This guide provides a comprehensive comparison of the cross-reactivity of 3,4-MDPHP and its metabolites in ecstasy (MDMA) immunoassays, supported by available experimental data.
Executive Summary
Current research indicates that while the parent compound 3,4-MDPHP exhibits negligible cross-reactivity with common ecstasy immunoassays, its metabolites are significant contributors to false-positive results.[1][2][3][4][5][6] Studies utilizing the Syva EMIT II Plus urine ecstasy immunoassay have demonstrated that urine samples from individuals who have consumed 3,4-MDPHP can trigger a positive result for ecstasy, strongly suggesting that the metabolic byproducts of 3,4-MDPHP are the primary cause of this interference.[1][2][3][4][5][6]
Data on Cross-Reactivity
Direct quantitative cross-reactivity data for individual metabolites of 3,4-MDPHP in ecstasy immunoassays are not extensively available in peer-reviewed literature. However, studies on patient samples provide valuable insights into the extent of this issue.
| Analyte | Immunoassay | Cutoff Concentration | Observed Cross-Reactivity | Reference |
| 3,4-MDPHP (parent drug) | Syva EMIT II Plus | 300 ng/mL | No positive result observed. | [1][3] |
| 3,4-MDPHP Metabolites (in vivo) | Syva EMIT II Plus | 300 ng/mL | 22.9% of urine samples from 3,4-MDPHP positive patients yielded a positive result. | [3] |
| 3,4-MDPHP Metabolites (in vivo) | Syva EMIT II Plus | 500 ng/mL | 4.8% of urine samples from 3,4-MDPHP positive patients yielded a positive result. | [3] |
Metabolic Pathways of 3,4-MDPHP
The metabolism of 3,4-MDPHP is extensive and involves several key phase I transformations. These metabolic alterations, particularly those affecting the methylenedioxy moiety, likely increase the structural similarity of the metabolites to MDMA and its analogues, which are the target analytes for ecstasy immunoassays. The primary metabolic pathways include:
-
Demethylenation of the methylenedioxy group, followed by methylation.
-
Oxidation of the pyrrolidine ring.
-
N,N-bisdealkylation of the pyrrolidine ring.
References
- 1. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevalence of 3,4-Methylenedioxy-α-Pyrrolidinohexanophenone (3,4-MDPHP) in 465 Suspected Intoxication Cases and Cross-Reactivity Evaluation in an Ecstasy Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Comparative In Vitro Potency of Pyrrolidinophenone Cathinones at Monoamine Transporters
A detailed analysis of the inhibitory effects of 3,4-Methylenedioxypyrovalerone (MDPV) and related synthetic cathinones on dopamine, norepinephrine, and serotonin transporters.
Synthetic cathinones, often colloquially known as "bath salts," represent a class of psychoactive substances that primarily act as monoamine transporter inhibitors.[1] Their potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) dictate their distinct pharmacological and toxicological profiles.[2] This guide provides a comparative analysis of the in vitro potency of 3,4-Methylenedioxypyrovalerone (MDPV), a prominent pyrrolidinophenone cathinone, and other structurally related compounds.
Note: The initial query for "3,4-Methylenedioxy PV9" (MDPV9) did not yield specific data. It is presumed that this may be a lesser-known derivative or a typographical error for a cathinone with a longer alkyl chain. Given the structural similarity and the availability of robust data, this guide will focus on the well-characterized compound MDPV and its analogs to provide a relevant comparative framework.
Data Presentation: In Vitro Potency at Monoamine Transporters
The following table summarizes the half-maximal inhibitory concentrations (IC50) of MDPV and other selected cathinones at DAT, NET, and SERT. Lower IC50 values indicate greater potency. The data are derived from neurotransmitter uptake inhibition assays conducted in rat brain synaptosomes or cultured cells expressing human transporters.[3][4]
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |
| MDPV | 4.1 | 26 | 3,349 | ~817 |
| α-PVP (alpha-PVP) | 22.2 | - | - | - |
| α-PBP (alpha-PBP) | 145 | - | - | - |
| α-PPP (alpha-PPP) | 1290 | - | - | - |
| Mephedrone | - | - | - | - |
| Methylone | - | - | - | - |
| Cocaine | 111 | - | - | 1.64 |
| Amphetamine | 257 | - | - | - |
Data adapted from multiple sources.[3][4][5] The DAT/SERT selectivity ratio is calculated as (SERT IC50) / (DAT IC50).
Experimental Protocols
The in vitro potency of synthetic cathinones is primarily determined through neurotransmitter uptake inhibition assays. These assays measure the ability of a compound to block the reuptake of neurotransmitters into cells, typically using radiolabeled substrates.
Neurotransmitter Uptake Inhibition Assay:
This assay is performed using either synaptosomes prepared from rat brain tissue or human embryonic kidney (HEK) 293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.[6][7]
-
Cell/Synaptosome Preparation: Synaptosomes are isolated from specific brain regions (e.g., striatum for DAT) through a process of homogenization and centrifugation.[8] Alternatively, cultured cells expressing the transporter of interest are grown to confluence.[7]
-
Pre-incubation: The prepared synaptosomes or cells are pre-incubated with varying concentrations of the test compound (e.g., MDPV) for a defined period, typically 10-20 minutes at a controlled temperature (e.g., 25°C or 37°C).[6][9]
-
Addition of Radioligand: A radiolabeled neurotransmitter, such as [3H]dopamine, [3H]norepinephrine, or [3H]serotonin, is added to initiate the uptake reaction.[6]
-
Incubation: The mixture is incubated for a short period to allow for transporter-mediated uptake of the radiolabeled neurotransmitter.
-
Termination of Uptake: The uptake process is rapidly terminated by vacuum filtration through glass fiber filters, which separates the cells/synaptosomes containing the internalized radioligand from the extracellular medium.[7]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
Data Analysis: The concentration of the test compound that produces 50% inhibition of the specific uptake of the radiolabeled neurotransmitter (IC50) is calculated from concentration-response curves.[10] Specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake.[6]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow of a neurotransmitter uptake inhibition assay.
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndews.umd.edu [ndews.umd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
A Comparative Guide to the Quantitative Analysis of Synthetic Cathinones in Serum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated quantitative methods for the analysis of synthetic cathinones in serum, with a focus on 3,4-Methylenedioxypyrovalerone (MDPV) and 3,4-Methylenedioxymethamphetamine (MDMA) as representative analytes. Due to a lack of specific validated methods for 3,4-Methylenedioxy-PV9 (MDPV9), this document leverages data from these closely related and well-studied compounds to provide a relevant and informative comparison. The methodologies and performance data presented are drawn from various scientific studies to offer a comprehensive resource for researchers in toxicology, pharmacology, and drug development.
General Workflow for Quantitative Method Validation
The following diagram illustrates a typical workflow for the validation of a quantitative analytical method for psychoactive substances in a biological matrix like serum.
A Comparative Analysis of the Locomotor Effects of MDPV and Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the locomotor effects of 3,4-methylenedioxypyrovalerone (MDPV) and methamphetamine (METH), two potent central nervous system psychostimulants. The information presented is based on preclinical experimental data to elucidate the distinct pharmacological profiles that drive their stimulant properties.
Overview of Mechanisms of Action
The locomotor-activating effects of both MDPV and methamphetamine are primarily driven by their ability to increase extracellular concentrations of dopamine (DA) in the brain. However, their fundamental mechanisms for achieving this differ significantly.
-
MDPV (3,4-methylenedioxypyrovalerone): A synthetic cathinone, MDPV functions primarily as a potent and selective monoamine transporter blocker.[1][2][3] It has a high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), effectively preventing the reuptake of these neurotransmitters from the synaptic cleft.[1][2] Its potency at DAT is reported to be 10- to 50-fold greater than that of cocaine.[1][4][5] Unlike methamphetamine, MDPV does not act as a substrate for these transporters, meaning it is not transported into the presynaptic terminal and does not induce transporter-mediated neurotransmitter release (efflux).[3][6][7]
-
Methamphetamine (METH): As a classic amphetamine-type stimulant, METH has a dual mechanism of action. It acts as both a competitive inhibitor of monoamine transporters and, more importantly, as a transporter substrate.[3][7] This means METH is taken up into the presynaptic neuron where it disrupts the vesicular storage of dopamine and promotes its release into the cytoplasm. This leads to a reversal of DAT function, causing a robust, non-vesicular efflux of dopamine into the synapse.[3][8]
Data Presentation: Transporter Inhibition Potency
The following table summarizes the in vitro potencies of MDPV and methamphetamine to inhibit the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower IC₅₀ values indicate higher potency.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio | Reference |
| MDPV | 4.0 - 4.1 | 25.9 - 26 | 3305 - 3349 | >100 | [2][9] |
| Methamphetamine | ~100-400 | ~100-1000 | >1000 | >10 | [6][10] |
Signaling Pathway: Synaptic Mechanisms
The diagram below illustrates the distinct interactions of MDPV and Methamphetamine with the dopamine transporter at the presynaptic terminal.
Caption: Distinct synaptic actions of MDPV (blocker) and METH (blocker/releaser).
Experimental Protocol: Open-Field Test for Locomotor Activity
The open-field test is the standard behavioral assay used to quantify spontaneous locomotor activity and exploration in rodents following psychostimulant administration.[11][12]
Methodology
-
Acclimation: Rodents (typically rats or mice) are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the ambient conditions (e.g., lighting, background noise).[12][13]
-
Apparatus: The open-field arena is a square or circular enclosure, often made of a non-porous material for easy cleaning.[13][14] The arena is typically equipped with a grid of infrared beams or an overhead video camera connected to tracking software to automatically record the animal's movement.[12]
-
Habituation (Baseline): Before drug administration, animals are often placed in the arena for a set period (e.g., 30-60 minutes) to allow for habituation to the novel environment and to establish a baseline level of activity.
-
Administration: Animals are removed, administered the test compound (e.g., MDPV, METH, or saline vehicle) via a specific route (e.g., intraperitoneal, subcutaneous), and returned to their home cage for a brief period or placed immediately back into the arena.
-
Data Collection: The animal is placed in the center of the arena, and its activity is recorded for a predetermined duration (e.g., 60-120 minutes).[15] Key metrics include:
-
Horizontal Locomotion: Total distance traveled.
-
Vertical Locomotion (Rearing): Number of times the animal rears up on its hind legs.
-
Stereotypy: Repetitive, focused movements such as sniffing, head weaving, or gnawing, often measured at higher doses.
-
Center vs. Periphery Time: Time spent in the center of the arena versus near the walls (thigmotaxis), which can be an indicator of anxiety-like behavior.[11]
-
-
Cleaning: The arena is thoroughly cleaned with a solution (e.g., 70% ethanol) between each animal to remove olfactory cues.[15]
Experimental Workflow Diagram
Caption: Standard workflow for assessing psychostimulant-induced locomotor activity.
Comparative Analysis of Locomotor Effects
Data Presentation: Dose-Response Effects on Locomotion
Both MDPV and METH dose-dependently increase locomotor activity. However, studies consistently show that MDPV is significantly more potent. At higher doses, the locomotor-activating effects of both drugs can plateau or even decrease as focused stereotyped behaviors become predominant.[6][16]
| Study (Species) | Drug | Route | Dose Range (mg/kg) | Key Locomotor Finding |
| Aarde et al., 2013 (Rat)[6] | MDPV | s.c. | 0.5 - 5.6 | Increased activity at 0.5-1.0 mg/kg; decreased at 5.6 mg/kg. |
| Aarde et al., 2013 (Rat)[6] | METH | s.c. | 0.5 - 5.6 | Similar biphasic effect as MDPV, increased at lower doses. |
| Watterson et al., 2016 (Rat)[1] | MDPV | i.p. | 1.0 - 5.0 | Dose-dependent increases in motor activity. |
| Watterson et al., 2016 (Rat)[1] | METH | i.p. | 1.0 | Significantly increased motor activity. |
| Marusich et al., 2012 (Mouse)[16] | MDPV | i.p. | 1.0 - 30.0 | Potent, dose-dependent stimulation of motor activity. |
| Marusich et al., 2012 (Mouse)[16] | METH | i.p. | (various) | Fully substituted for MDPV, indicating similar interoceptive effects. |
| Gannon et al., 2018 (Rat)[17] | MDPV | Vapor | 25-100 mg/ml | Dose-dependent increases in spontaneous locomotor activity. |
| Gannon et al., 2018 (Rat)[17] | METH | Vapor | 12.5-100 mg/ml | Increased locomotor activity. |
Data Presentation: Behavioral Sensitization and Cross-Sensitization
Repeated administration of psychostimulants can lead to behavioral sensitization, an augmented locomotor response to a subsequent drug challenge. Studies have also investigated cross-sensitization between MDPV and METH.
| Study (Species) | Pre-treatment Drug (Dose, mg/kg) | Challenge Drug (Dose, mg/kg) | Finding |
| Watterson et al., 2016 (Rat)[1] | MDPV (1.0) | MDPV (0.5) | Sensitization observed (increased motor response). |
| Watterson et al., 2016 (Rat)[1] | MDPV (1.0) | METH (0.5) | Cross-sensitization observed; prior MDPV exposure enhanced METH response. |
| Watterson et al., 2016 (Rat)[1] | METH (1.0) | MDPV (0.5) | No significant cross-sensitization observed. |
These findings suggest that prior exposure to MDPV may produce neuroadaptations that enhance the stimulant effects of methamphetamine, but the reverse is not necessarily true.[1]
Signaling Pathway: Dopamine Receptor-Mediated Effects
The increase in synaptic dopamine caused by both drugs leads to the activation of postsynaptic dopamine receptors, primarily D1 and D2 subtypes, in brain regions like the nucleus accumbens and striatum. This activation is the critical downstream event that triggers the cascade leading to increased locomotor activity.[1][8] The locomotor effects of both MDPV and METH can be blocked by pretreatment with dopamine receptor antagonists.[17][18]
Caption: Dopaminergic signaling cascade underlying psychostimulant-induced locomotion.
Conclusion
This comparative analysis reveals both crucial similarities and defining differences in the locomotor effects of MDPV and methamphetamine, rooted in their distinct molecular mechanisms.
Key Similarities:
-
Both are potent psychostimulants that robustly increase locomotor activity in a dose-dependent manner.
-
Their effects are primarily mediated by increasing synaptic dopamine and subsequent activation of postsynaptic dopamine receptors.
-
At high doses, both can produce stereotyped behaviors that may supersede general locomotor hyperactivity.
Key Differences:
-
Mechanism: MDPV is a pure reuptake inhibitor, whereas METH is a potent reuptake inhibitor and dopamine releaser.[6][7]
-
Potency: Preclinical data consistently demonstrate that MDPV is a more potent locomotor stimulant than METH on a milligram-per-kilogram basis.[2][6]
-
Cross-Sensitization: A history of MDPV exposure appears to sensitize subjects to the effects of METH, while the reverse effect has not been consistently demonstrated, suggesting asymmetric neuroadaptations.[1]
References
- 1. Sensitization to the motor stimulant effects of 3,4-methylenedioxypyrovalerone (MDPV) and cross-sensitization to methamphetamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Methylenedioxypyrovalerone prevents while methylone enhances methamphetamine-induced damage to dopamine nerve endings: β-ketoamphetamine modulation of neurotoxicity by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [diposit.ub.edu]
- 6. The novel recreational drug 3,4-methylenedioxypyrovalerone (MDPV) is a potent psychomotor stimulant: self-administration and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonergic involvement in methamphetamine-induced locomotor activity: a detailed pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anilocus.com [anilocus.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. jove.com [jove.com]
- 14. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Open Field Behavior in Mice [slack.protocols.io:8443]
- 16. In vivo Effects of Abused ‘Bath Salt' Constituent 3,4-methylenedioxypyrovalerone (MDPV) in Mice: Drug Discrimination, Thermoregulation, and Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Locomotor Stimulant and Rewarding Effects of Inhaling Methamphetamine, MDPV, and Mephedrone via Electronic Cigarette-Type Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Assessing the Abuse Potential: 3,4-Methylenedioxy-PV9 (MDPV) vs. Cocaine
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and drug development. Among these, synthetic cathinones like 3,4-Methylenedioxypyrovalerone (MDPV) have garnered significant attention due to their potent psychostimulant effects and high potential for abuse. This guide provides an objective comparison of the abuse potential of MDPV and the well-characterized psychostimulant, cocaine, supported by experimental data from preclinical studies.
Overview of Mechanisms of Action
Both MDPV and cocaine exert their primary reinforcing effects by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in key brain regions associated with reward, such as the nucleus accumbens.[1][2] However, the potency and selectivity of their actions on monoamine transporters differ significantly, contributing to variations in their abuse liability. MDPV is a potent monoamine transporter blocker with a higher affinity and selectivity for the dopamine and norepinephrine transporters compared to cocaine.[1][3] Specifically, MDPV is approximately 10 times more potent than cocaine at blocking the DAT.[1][4]
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of the pharmacological and behavioral effects of MDPV and cocaine.
Table 1: Monoamine Transporter Inhibition
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT:SERT Selectivity Ratio |
| MDPV | 4.1 | 26 | 3349 | ~817 |
| Cocaine | ~100-800 | Variable | Variable | Variable |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of transporter activity. A lower value indicates greater potency. Data for MDPV from Baumann et al. (2012)[1][3]. Cocaine data exhibits variability based on experimental conditions[5].
Table 2: Behavioral Pharmacology in Rodent Models
| Behavioral Assay | Species | MDPV Dose Range | Cocaine Dose Range | Key Findings |
| Self-Administration | Rats | 0.032 mg/kg/infusion | 0.71 mg/kg/infusion | Rats were quicker to initiate MDPV self-administration.[6] MDPV and cocaine can act as economic substitutes.[7] |
| Conditioned Place Preference (CPP) | Mice | 1 - 4 mg/kg | 10 mg/kg | 2 mg/kg MDPV and 10 mg/kg cocaine produced equivalent rewarding effects, but memories associated with MDPV were more resistant to extinction.[8][9] |
| Locomotor Activity | Rats | 0.1 - 3.0 mg/kg (s.c.) | - | MDPV is at least 10 times more potent than cocaine in stimulating locomotor activity.[1][3] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Dopamine Transporter (DAT) Inhibition Assay
Objective: To determine the in vitro potency of MDPV and cocaine to inhibit dopamine uptake at the DAT.
Methodology:
-
Synaptosome Preparation: Rat striatal tissue is homogenized in a sucrose buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.
-
Radioligand Binding Assay: Synaptosomes are incubated with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compounds (MDPV or cocaine).
-
Incubation and Washing: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration and washing to remove unbound radioligand.
-
Quantification: The amount of radioactivity bound to the synaptosomes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.[4][10]
Intravenous Self-Administration in Rats
Objective: To assess the reinforcing effects of MDPV and cocaine.
Methodology:
-
Surgical Implantation: Male Sprague-Dawley rats are surgically implanted with intravenous catheters in the jugular vein.
-
Operant Conditioning: Rats are placed in operant conditioning chambers equipped with two levers. Responses on the "active" lever result in an intravenous infusion of the drug, while responses on the "inactive" lever have no consequence.
-
Acquisition Phase: Rats are allowed to acquire self-administration behavior over several daily sessions.
-
Dose-Response and Economic Choice Studies: Once stable responding is established, different doses of MDPV or cocaine can be tested. In concurrent access studies, rats can choose between infusions of MDPV and cocaine.[7]
-
Data Collection: The number of infusions earned, lever presses, and latency to the first infusion are recorded as measures of reinforcing efficacy.[6]
Conditioned Place Preference (CPP) in Mice
Objective: To evaluate the rewarding properties of MDPV and cocaine.
Methodology:
-
Apparatus: A three-chambered apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral starting chamber.
-
Pre-Conditioning Phase (Baseline): On the first day, mice are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.
-
Conditioning Phase: Over several days, mice receive an injection of the drug (MDPV or cocaine) and are confined to one of the conditioning chambers. On alternate days, they receive a saline injection and are confined to the other chamber.[8][9]
-
Post-Conditioning Phase (Test): On the test day, mice are placed in the neutral chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the saline-paired chamber and baseline preference indicates a conditioned place preference, suggesting the drug has rewarding properties.
Visualizing Pathways and Workflows
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
Conclusion
The available preclinical data strongly indicate that 3,4-Methylenedioxy-PV9 possesses a significantly higher abuse potential than cocaine. This is evidenced by its greater potency at the dopamine transporter, its robust reinforcing effects in self-administration paradigms, and the persistent nature of the drug-associated memories it forms in conditioned place preference studies.[1][3][6][8][9] While both substances act on the same primary target, the pharmacological nuances of MDPV lead to a more pronounced and durable impact on the brain's reward circuitry. These findings underscore the serious public health implications of MDPV and highlight the need for continued research into the mechanisms underlying the abuse liability of synthetic cathinones to inform the development of effective prevention and treatment strategies.
References
- 1. Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dsc.duq.edu [dsc.duq.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparing rewarding and reinforcing properties between ‘bath salt’ 3,4-methylenedioxypyrovalerone (MDPV) and cocaine using ultrasonic vocalizations in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative reinforcing effects of cocaine and 3,4-methylenedioxypyrovalerone (MDPV) under a concurrent access self-administration procedure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-reinstatement between 3,4-methylenedioxypyrovalerone (MDPV) and cocaine using conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of MDPV on dopamine transporter regulation in male rats. Comparison with cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating 3,4-Methylenedioxy-PV9 from its Structural Isomers: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analytical framework for researchers, scientists, and drug development professionals to distinguish 3,4-Methylenedioxy-PV9 (MDPV9) from its structural isomers. The accurate identification of these compounds is crucial due to the potential for significant differences in pharmacological and toxicological profiles among isomers. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to facilitate unambiguous identification.
Introduction
3,4-Methylenedioxy-PV9 is a synthetic cathinone that belongs to a class of compounds often encountered as novel psychoactive substances. Structural isomers of MDPV9, which share the same molecular formula but differ in the arrangement of atoms, can exhibit distinct biological activities. Therefore, the ability to differentiate between these isomers is of paramount importance in forensic science, toxicology, and pharmaceutical research. The primary structural isomers of concern include the positional isomer 2,3-Methylenedioxy-PV9 and various alkyl chain isomers.
Analytical Approaches for Isomer Differentiation
The differentiation of MDPV9 from its structural isomers can be effectively achieved through a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are the principal methods employed for this purpose.
Key Differentiating Principles:
-
Chromatography (GC-MS & LC-MS/MS): Isomers with different polarities or steric arrangements will exhibit distinct retention times. For instance, the position of the methylenedioxy group on the phenyl ring and the arrangement of the alkyl chain can influence the interaction with the stationary phase of the chromatographic column.
-
Mass Spectrometry (MS): While electron ionization (EI) mass spectra of positional isomers can be very similar, tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can induce characteristic fragmentation patterns that allow for differentiation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule. The substitution pattern on the aromatic ring and the connectivity of the alkyl chain will result in unique chemical shifts and coupling constants for each isomer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The vibrational modes of a molecule are sensitive to its structure. Positional isomers, in particular, will exhibit differences in their IR spectra, especially in the fingerprint region (below 1500 cm⁻¹), which can be used for identification.
Comparative Analytical Data
The following tables summarize the expected analytical data for 3,4-Methylenedioxy-PV9 and its potential structural isomers. Data for 2,3-Methylenedioxy-PV9 is based on available information for 2,3-MDPV, a close structural analog, and is expected to be highly comparable. Data for alkyl chain isomers are predicted based on established structure-activity relationships in analytical chemistry.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 3,4-Methylenedioxy-PV9 | ~14.0 | 317 (M+), 246, 175, 149, 121, 84 |
| 2,3-Methylenedioxy-PV9 | ~13.5[1] | 317 (M+), 246, 175, 149, 121, 84[1] |
| Alkyl Chain Isomer (e.g., iso-octyl) | Variable, likely shorter than n-octyl | 317 (M+), fragmentation pattern may vary slightly |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR in CDCl₃)
| Compound | Aromatic Protons (ppm) | Methylenedioxy Protons (ppm) | Alkyl Chain Protons (ppm) |
| 3,4-Methylenedioxy-PV9 | 6.8-7.5 (3H, m) | ~5.9-6.0 (2H, s) | 0.8-3.5 (m) |
| 2,3-Methylenedioxy-PV9 | 6.7-7.2 (3H, m, different pattern)[2] | ~6.0 (2H, s)[2] | 0.8-3.5 (m)[2] |
| Alkyl Chain Isomer (e.g., iso-octyl) | 6.8-7.5 (3H, m) | ~5.9-6.0 (2H, s) | Different splitting patterns in the 0.8-2.0 ppm region |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | Aromatic C=C Stretch | C-O-C Stretch (Methylenedioxy) | Fingerprint Region |
| 3,4-Methylenedioxy-PV9 | ~1680 | ~1600, ~1500 | ~1250, ~1040 | Complex, characteristic pattern |
| 2,3-Methylenedioxy-PV9 | ~1680 | ~1600, ~1500 | ~1250, ~1040 | Different pattern from 3,4-isomer |
| Alkyl Chain Isomer (e.g., iso-octyl) | ~1680 | ~1600, ~1500 | ~1250, ~1040 | Minor differences in C-H bending region |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 6890N GC coupled to a 5975B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode at 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, and hold for 5 min.
-
MSD Conditions: Electron ionization at 70 eV. Source temperature at 230 °C, and quadrupole temperature at 150 °C. Scan range of m/z 40-550.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: Waters Acquity UPLC coupled to a Xevo G2-S QToF mass spectrometer or equivalent.
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS Conditions: Electrospray ionization in positive mode. Capillary voltage of 3.0 kV, source temperature of 150 °C, and desolvation temperature of 400 °C. Collision-induced dissociation (CID) with argon as the collision gas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer with a UATR accessory or equivalent.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect spectra from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the differentiation of 3,4-Methylenedioxy-PV9 from its structural isomers.
Caption: Workflow for the differentiation of MDPV9 isomers.
Conclusion
The unambiguous differentiation of 3,4-Methylenedioxy-PV9 from its structural isomers is achievable through a multi-technique analytical approach. While chromatographic methods can provide initial separation based on subtle structural differences, spectroscopic techniques, particularly NMR and tandem MS, are essential for definitive structural elucidation. The data and protocols presented in this guide offer a robust framework for researchers to confidently identify these compounds, ensuring accuracy in forensic investigations, toxicological assessments, and pharmaceutical development.
References
Comparative Evaluation of Dopaminergic vs. Serotonergic Activity of PV9 Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopaminergic and serotonergic activities of PV9 (α-pyrrolidinooctanophenone) and its analogs. As novel psychoactive substances, understanding the specific interactions of these synthetic cathinones with monoamine transporters is crucial for predicting their pharmacological effects, abuse potential, and for the development of potential therapeutic interventions. This document summarizes key experimental data, details the methodologies used for their evaluation, and visualizes the relevant biological and experimental pathways.
Introduction to PV9 and its Analogs
PV9 belongs to the α-pyrrolidinophenone (α-PVP) class of synthetic cathinones, which are structurally related to pyrovalerone.[1][2] These compounds are known for their potent psychostimulant effects, which are primarily mediated by their interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][3] Their activity at the serotonin transporter (SERT) is generally much lower, and this high DAT/SERT selectivity ratio is a key factor in their high abuse liability.[4] The length of the alkyl chain at the α-position is a critical determinant of the potency of these compounds.[3][5] This guide will focus on comparing the in vitro and in vivo data for PV9 and a series of its analogs to elucidate their structure-activity relationships concerning dopaminergic and serotonergic modulation.
Quantitative Comparison of Monoamine Transporter Inhibition
The following table summarizes the in vitro potency of various PV9 analogs as inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT). The data are presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter activity. A lower IC50 value indicates a higher potency.
| Compound | α-Alkyl Chain Length | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio | Reference |
| α-PPP | Methyl | 1290 | >10,000 | >7.8 | [5] |
| α-PBP | Ethyl | 145 | >10,000 | >69 | [5] |
| α-PVP | Propyl | 22.2 | >10,000 | >450 | [5] |
| α-PHP | Butyl | 16 | >10,000 | >625 | [5] |
| PV8 | Pentyl | 14.8 | >10,000 | >676 | [5] |
| PV9 Analog (C5) | Pentyl | 11.6 | >10,000 | >862 | [6] |
| α-PVP Analog (C3) | Propyl | 17.5 | >10,000 | >571 | [6] |
In vivo studies in mice have shown that while α-PVP, PV8, and PV9 all increase extracellular dopamine levels and stimulate locomotor activity, α-PVP is the most potent of the three, suggesting that extending the aliphatic side chain beyond a certain length may decrease in vivo potency.[1][2]
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: in vitro monoamine transporter uptake inhibition assays and in vivo microdialysis.
1. In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay is the standard method for determining the potency of compounds at inhibiting DAT, SERT, and NET.
-
Cell Lines/Tissue Preparation: The assay typically uses human embryonic kidney (HEK293) cells that have been genetically modified to express the human dopamine transporter (hDAT) or serotonin transporter (hSERT).[3][7] Alternatively, synaptosomes, which are isolated nerve terminals prepared from specific brain regions (e.g., rat striatum for DAT), can be used.[6]
-
Assay Procedure:
-
The cells or synaptosomes are suspended in a buffer solution.
-
The test compound (e.g., a PV9 analog) is added at various concentrations and incubated for a short period (e.g., 10 minutes).[7]
-
A radiolabeled substrate, such as [3H]dopamine or [3H]serotonin, is then added to the mixture.[7]
-
The uptake of the radiolabeled substrate by the transporters is allowed to proceed for a defined time (e.g., 10 minutes).[7]
-
The reaction is terminated, and the cells/synaptosomes are separated from the buffer (e.g., by centrifugation through silicone oil).[7]
-
The amount of radioactivity taken up by the cells is quantified using liquid scintillation counting.[7]
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (compared to a control without the drug) is determined and expressed as the IC50 value.[7]
2. In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.
-
Surgical Procedure: A microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the nucleus accumbens or striatum, of an anesthetized animal (e.g., a rat or mouse). The animal is then allowed to recover from the surgery.
-
Microdialysis Sampling: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.
-
Sample Collection and Analysis: The outflowing aCSF (dialysate) is collected at regular intervals. The concentration of dopamine and serotonin in the dialysate samples is then quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[1]
-
Drug Administration: The test compound is administered to the animal (e.g., via intraperitoneal injection), and changes in the extracellular concentrations of dopamine and serotonin are monitored over time.
Visualizing Molecular Mechanisms and Experimental Processes
Dopaminergic and Serotonergic Synaptic Transmission
The diagram below illustrates the mechanism of action of PV9 analogs at a synapse. By blocking the dopamine and serotonin transporters, these compounds increase the concentration and duration of these neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor activation.
Caption: Mechanism of action of PV9 analogs at the synapse.
Experimental Workflow for In Vitro Uptake Inhibition Assay
The following diagram outlines the key steps involved in determining the IC50 values of PV9 analogs for monoamine transporters.
Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.
Conclusion
The available evidence strongly indicates that PV9 and its analogs are potent and selective inhibitors of the dopamine transporter, with significantly less activity at the serotonin transporter. The structure-activity relationship demonstrates that increasing the length of the α-alkyl chain up to five carbons (as in PV8) enhances DAT inhibitory potency.[5] This pronounced dopaminergic activity is consistent with the powerful psychostimulant effects observed with these compounds and underlies their high potential for abuse.[4] The negligible interaction with the serotonin transporter distinguishes them from other classes of abused substances like MDMA, which have more pronounced serotonergic effects. For drug development professionals, the high selectivity of these compounds for DAT could be explored for the design of novel therapeutic agents, while for researchers and clinicians, this selectivity underscores the specific neurochemical pathways that mediate their rewarding and reinforcing effects.
References
- 1. Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Metabolic Fates of PV9 and α-PVP
For Immediate Release
This guide provides a detailed comparison of the metabolic pathways of two synthetic cathinones, PV9 (α-pyrrolidinohexiophenone, α-PHP) and α-PVP (α-pyrrolidinovalerophenone). This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances. The information presented herein is based on published experimental data from in vitro and in vivo studies.
Executive Summary
PV9 and α-PVP are structurally related synthetic cathinones that undergo extensive metabolism in the body, primarily through oxidative and reductive pathways. The key difference in their metabolism lies in the influence of their alkyl chain length. The longer hexyl chain of PV9 makes it more susceptible to oxidation at the terminal (ω) and penultimate (ω-1) positions compared to the pentyl chain of α-PVP. For α-PVP, β-keto reduction and oxidation of the pyrrolidine ring are the more dominant metabolic routes. Both compounds share common metabolic transformations, including the reduction of the β-keto group and the formation of a pyrrolidone lactam.
Data Presentation: Quantitative Metabolite Analysis
The following tables summarize the quantitative analysis of major metabolites for PV9 and α-PVP detected in human urine samples, as reported in scientific literature. It is important to note that direct comparison of absolute concentrations can be challenging due to variations in dosages, individual metabolism, and analytical methods across different studies. The data presented reflects the relative abundance of metabolites found in authentic urine specimens.
Table 1: Major Metabolites of PV9 (α-PHP) in Human Urine
| Metabolite | Metabolic Pathway | Relative Abundance | Reference |
| 2''-oxo-α-PHP | Pyrrolidine ring oxidation | Major | [1][2] |
| ω-hydroxy-α-PHP | Alkyl chain oxidation | Major | [1][2] |
| (ω-1)-hydroxy-α-PHP | Alkyl chain oxidation | Major | [1][2] |
| 1-OH-α-PHP | β-keto reduction | Minor to Moderate | [1][2] |
Table 2: Major Metabolites of α-PVP in Human Urine
| Metabolite | Metabolic Pathway | Relative Abundance | Reference |
| OH-α-PVP (Diastereomers) | β-keto reduction | Major | [3] |
| 2''-oxo-α-PVP | Pyrrolidine ring oxidation | Major | [3] |
| ω-1 hydroxy PVP | Alkyl chain oxidation | Minor | [3] |
| PVP lactam | Pyrrolidine ring oxidation | Major | [3] |
Metabolic Pathways Visualization
The following diagrams illustrate the primary metabolic pathways for PV9 and α-PVP.
Experimental Protocols
The characterization of PV9 and α-PVP metabolism relies on a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to identify Phase I metabolites by simulating hepatic metabolism.
-
Materials:
-
PV9 or α-PVP standard solution (1 mM in methanol)
-
Pooled human liver microsomes (HLM) (20 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
-
Incubation Procedure:
-
Prepare an incubation mixture containing phosphate buffer, HLM (final concentration 1 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the substrate (PV9 or α-PVP) to a final concentration of 10 µM.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
-
In Vivo Metabolite Analysis in Human Urine
This protocol outlines the procedure for extracting and analyzing metabolites from urine samples of individuals who have consumed PV9 or α-PVP.
-
Sample Collection and Preparation:
-
Collect urine samples and store them at -20°C until analysis.
-
Thaw the urine samples and centrifuge to remove any particulate matter.
-
For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is performed.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with methanol followed by water and a buffer solution (e.g., phosphate buffer, pH 6).
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water and a weak organic solvent (e.g., 5% methanol) to remove interferences.
-
Elute the analytes with a suitable organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
-
Derivatization (for GC-MS analysis):
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to improve the volatility and thermal stability of the metabolites.
-
Heat the mixture at a specified temperature (e.g., 70°C) for a defined time (e.g., 30 minutes).
-
-
Instrumental Analysis:
-
GC-MS: Analyze the derivatized extract using a gas chromatograph coupled to a mass spectrometer. The separation is typically achieved on a capillary column (e.g., HP-5MS), and the mass spectrometer is operated in full-scan or selected ion monitoring (SIM) mode for identification and quantification.
-
LC-MS/MS: Analyze the non-derivatized extract using a liquid chromatograph coupled to a tandem mass spectrometer. Chromatographic separation is often performed on a C18 or similar reversed-phase column with a gradient elution of mobile phases such as water and acetonitrile containing a small amount of formic acid or ammonium formate. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Experimental Workflow Visualization
Conclusion
The metabolic pathways of PV9 and α-PVP show significant overlap, with common biotransformations including β-keto reduction and pyrrolidine ring oxidation. However, the length of the alkyl side chain plays a crucial role in determining the predominant metabolic route. For PV9, with its longer hexyl chain, ω and ω-1 hydroxylation are major pathways, whereas for α-PVP, with a pentyl chain, β-keto reduction and pyrrolidine ring oxidation are more prominent. Understanding these metabolic differences is critical for the development of accurate analytical methods for detecting the use of these substances and for assessing their toxicological profiles. Further research is warranted to elucidate the specific cytochrome P450 isozymes responsible for the full range of metabolic reactions for both compounds and to obtain more comprehensive quantitative data on their metabolite profiles.
References
- 1. Quantitative estimation of α-PVP metabolites in urine by GC-APCI-QTOFMS with nitrogen chemiluminescence detection based on parent drug calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [openresearch.okstate.edu]
- 3. Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3,4-Methylenedioxy PV9 Hydrochloride in a Research Setting
For laboratory personnel engaged in research and development, the proper disposal of chemical waste is a critical component of ensuring a safe work environment and maintaining regulatory compliance. This document outlines the recommended procedures for the disposal of 3,4-Methylenedioxy PV9 hydrochloride, a cathinone derivative intended for research and forensic applications.[1][2] Given that the physiological and toxicological properties of this compound are not fully understood, it is imperative to handle its disposal with caution, adhering to established protocols for hazardous chemical waste.[2]
I. Risk Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment should be conducted. The Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[3] However, it is crucial to recognize that the absence of a hazardous classification does not equate to a complete absence of risk. As a standard practice for handling research chemicals with unknown long-term effects, appropriate personal protective equipment should be worn at all times.
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Not generally required for small quantities handled with adequate ventilation. A NIOSH-approved respirator may be necessary for spill cleanup of larger quantities. |
II. Disposal of Unused or Waste this compound
Unused or waste this compound should be treated as chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash receptacles.[4][5]
Step-by-Step Disposal Protocol:
-
Containerization: Place the solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[4][6] Ensure the container is compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container. The label should include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.[4] Keep the container closed except when adding waste.[4]
-
Waste Pickup: Arrange for a hazardous waste pickup with your institution's EHS department.[4][6]
III. Decontamination and Disposal of Empty Containers
Properly decontaminating and disposing of empty containers that held this compound is essential to prevent accidental exposure.
Experimental Protocol for Container Decontamination:
-
Initial Rinse: Perform an initial rinse of the empty container with a suitable solvent such as ethanol, methanol, or a mixture of water and a small amount of detergent. The first rinsate must be collected and disposed of as hazardous waste.[4]
-
Triple Rinse: Following the initial rinse, triple rinse the container with water or an appropriate solvent.[7][8] Collect all rinsate and dispose of it as hazardous chemical waste.
-
Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.
-
Final Disposal: Once the container is thoroughly dry and free of any visible residue, deface or remove the original label.[7] The clean, dry container can then typically be disposed of in the regular laboratory glass or solid waste stream, in accordance with institutional policies.
IV. Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use an inert absorbent material to clean up the substance.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated debris. Place it in a sealed, labeled hazardous waste container for disposal through your EHS office.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for 3,4-Methylenedioxy PV9 HCl.
References
- 1. 3,4-Methylenedioxy PV9 (hydrochloride) | CAS#:24646-40-0 | Chemsrc [chemsrc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 3,4-Methylenedioxy PV9 hydrochloride
Essential Safety and Handling Guide for 3,4-Methylenedioxy PV9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a synthetic cathinone intended for research purposes.[1][2] Due to conflicting safety data, a cautious approach is paramount. While one safety data sheet (SDS) indicates the substance is not classified as hazardous, in-vitro studies have demonstrated cellular toxicity.[1][3][4] Therefore, it is imperative to handle this compound with the appropriate safety measures outlined below to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment and Toxicity
This compound is an analytical reference standard structurally categorized as a cathinone.[2] The physiological and toxicological properties of this compound are not fully known.[5] One supplier's SDS states that the substance is not classified according to the Globally Harmonized System (GHS) and that no special handling measures are required.[1] However, this should be treated with caution as other data indicates potential hazards. All chemicals may pose unknown hazards and should be used with care.[1]
Published data indicates that this compound exhibits toxicity against a range of human cell lines.[3][4] This suggests that the compound is biologically active and should be handled as a potentially hazardous substance.
| Cell Line | LC50 (μM) |
| BEAS-2B | 12.8 - 67.5 |
| Human Aortic Endothelial Cells | 12.8 - 67.5 |
| HASM | 12.8 - 67.5 |
| SK-N-SH | 12.8 - 67.5 |
| A172 | 12.8 - 67.5 |
| HepG2 | 12.8 - 67.5 |
| MKN45 | 12.8 - 67.5 |
| DLD1 | 12.8 - 67.5 |
| LC50 is the concentration of a substance that causes the death of 50% of a group of test cells.[3][4] |
Personal Protective Equipment (PPE)
Given the unknown and potentially hazardous nature of this research chemical, a comprehensive PPE strategy is essential. PPE is considered the last line of defense in laboratory safety.[6] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Body Protection | Flame-resistant laboratory coat | Protects skin and clothing from splashes and spills.[7] Should be kept closed while working. |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact. Latex gloves should be avoided due to poor chemical protection and potential for allergies.[8] For chemicals of unknown toxicity, consider double-gloving or using a more resistant glove type.[9] Inspect gloves before each use and wash hands after removal.[10] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes, dust, and flying particles.[7][8] Goggles are recommended for handling liquids.[9] A face shield worn over safety glasses or goggles is necessary when there is a significant splash hazard.[8][9] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | A fume hood should be used for operations that may generate dust or aerosols.[10] If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator may be necessary based on a risk assessment.[7] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[7][8][10] |
Operational and Handling Plan
Adherence to standard laboratory safety protocols is critical when working with any chemical of unknown toxicity.
Preparation and Weighing:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize contamination of the general laboratory space.
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of dust or vapors.[10]
-
Weighing: When weighing the solid material, use a balance inside a fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.
-
Solution Preparation: Prepare solutions in a fume hood. Handle the solid with care to avoid generating dust.
Experimental Use:
-
Avoid Contamination: Use dedicated glassware and equipment. If not possible, thoroughly clean all equipment after use to prevent cross-contamination.
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[10]
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
-
Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill Cleanup: For a minor spill, contain the spill with an absorbent material. Wearing appropriate PPE, carefully clean the area. Place the waste in a sealed, labeled container for proper disposal. For a major spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and leak-proof container.
-
Disposal Method: For small quantities, it may be permissible to mix the chemical with an inert, non-combustible material such as cat litter or sand, seal it in a plastic bag, and dispose of it in the regular trash.[11][12][13] However, always follow your institution's and local regulations for chemical waste disposal. Do not pour chemical waste down the drain. For larger quantities, or if required by regulations, use a licensed chemical waste disposal service.[14]
Visualizations
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Workflow for responding to a chemical spill.
Caption: Decision-making for selecting appropriate PPE.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 3,4-Methylenedioxy PV9 (hydrochloride) | CAS#:24646-40-0 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]
- 6. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. fherehab.com [fherehab.com]
- 12. fda.gov [fda.gov]
- 13. rcvs.org.uk [rcvs.org.uk]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
